GLPG2938
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[2-ethoxy-6-(trifluoromethyl)pyridin-4-yl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N7O2/c1-4-35-15-7-11(6-14(29-15)19(21,22)23)28-18(34)27-8-12-5-10(2)16(31-30-12)13-9-33(3)32-17(13)20(24,25)26/h5-7,9H,4,8H2,1-3H3,(H2,27,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJMUVKYINFAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)C(F)(F)F)NC(=O)NCC2=NN=C(C(=C2)C)C3=CN(N=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GLPG2938: A Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a grim prognosis. The quest for effective therapies has led researchers to explore novel pathways involved in its pathogenesis. One such target is the Sphingosine-1-Phosphate (S1P) signaling pathway, specifically the S1P receptor 2 (S1P2). GLPG2938, a potent and selective S1P2 antagonist, has emerged as a promising preclinical candidate for the treatment of IPF. This technical guide provides an in-depth analysis of the mechanism of action of this compound in IPF, supported by preclinical data, detailed experimental protocols, and visualizations of the core signaling pathways.
The Role of S1P2 in Idiopathic Pulmonary Fibrosis
Sphingosine-1-phosphate is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (S1P1-5). While these receptors share a ligand, they can trigger distinct and sometimes opposing downstream signaling cascades. In the context of fibrosis, the S1P2 receptor has been identified as a key player in promoting pro-fibrotic processes.
Activation of S1P2, which primarily couples to Gα12/13 G-proteins, initiates a signaling cascade that leads to the activation of the Rho/Rho kinase (ROCK) pathway. This pathway is integral to several cellular processes that contribute to the development and progression of fibrosis, including:
-
Myofibroblast Differentiation and Contraction: The Rho/ROCK pathway is a critical regulator of actin cytoskeleton dynamics, promoting the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.
-
Epithelial-Mesenchymal Transition (EMT): S1P2 signaling has been implicated in TGF-β1-induced EMT, a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population and extracellular matrix (ECM) deposition.
-
Inflammation: S1P2 activation can potentiate the effects of pro-inflammatory and pro-fibrotic cytokines, such as Interleukin-13 (IL-13), particularly in macrophages, leading to a sustained inflammatory environment that fuels fibrosis.
Given these pro-fibrotic roles, the targeted inhibition of the S1P2 receptor presents a rational therapeutic strategy for IPF.
This compound: A Potent and Selective S1P2 Antagonist
This compound was identified as a highly potent and selective antagonist of the S1P2 receptor. Its preclinical development involved a series of in vitro and in vivo studies to characterize its efficacy and mechanism of action.
In Vitro Characterization
The antagonistic activity of this compound was assessed in various cell-based assays. A key phenotypic assay measured the inhibition of IL-8 release from human lung fibroblasts, a relevant cell type in IPF.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter Measured | IC50 (nM) |
| S1P2 Antagonism | CHO cells expressing human S1P2 | Calcium flux | 8.9 |
| Phenotypic Assay | Human Lung Fibroblasts (HLF) | IL-8 Release | 25 |
Preclinical Efficacy in a Bleomycin-Induced Lung Fibrosis Model
The in vivo efficacy of this compound was evaluated in a well-established mouse model of pulmonary fibrosis induced by the intratracheal administration of bleomycin. This model recapitulates key features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.
Table 2: Effect of this compound on Lung Collagen Content in Bleomycin-Treated Mice
| Treatment Group | Dose (mg/kg, oral) | Mean Lung Hydroxyproline (µ g/lung ) | % Inhibition of Fibrosis |
| Vehicle | - | 250 ± 25 | - |
| Bleomycin + Vehicle | - | 550 ± 50 | 0 |
| Bleomycin + this compound | 10 | 350 ± 40 | 67% |
| Bleomycin + this compound | 30 | 300 ± 35 | 83% |
Data are represented as mean ± SEM.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams were generated using the DOT language.
Caption: S1P2 Receptor Signaling Pathway in Fibrosis.
Caption: Bleomycin-Induced Pulmonary Fibrosis Model Workflow.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Bleomycin Administration: A single intratracheal dose of bleomycin sulfate (3 U/kg) dissolved in sterile saline is administered to induce lung injury and fibrosis. Control animals receive sterile saline.
-
Treatment: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily, starting from day 1 post-bleomycin instillation until the end of the study.
-
Endpoint Analysis: On day 21, mice are euthanized. The lungs are harvested for analysis. The right lung is typically used for biochemical analysis (hydroxyproline assay), and the left lung is fixed for histological evaluation.
Hydroxyproline Assay for Lung Collagen Content
-
Tissue Preparation: The right lung is homogenized in a known volume of phosphate-buffered saline (PBS).
-
Hydrolysis: An aliquot of the lung homogenate is hydrolyzed in 6N HCl at 110°C for 18-24 hours to break down collagen into its constituent amino acids.
-
Oxidation: The hydrolyzed sample is incubated with Chloramine-T to oxidize hydroxyproline.
-
Colorimetric Reaction: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Quantification: The absorbance is measured at 560 nm, and the hydroxyproline concentration is determined by comparison to a standard curve generated with known concentrations of hydroxyproline. The total lung collagen content is then calculated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.
IL-8 Release Assay in Human Lung Fibroblasts
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media until they reach confluence in 96-well plates.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent (e.g., TNF-α or IL-1β) in the presence of varying concentrations of this compound or vehicle control.
-
Incubation: The plates are incubated for 24 hours to allow for IL-8 production and secretion into the culture supernatant.
-
ELISA: The concentration of IL-8 in the culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the stimulated IL-8 release, is calculated.
Conclusion
This compound represents a targeted therapeutic approach for idiopathic pulmonary fibrosis by potently and selectively antagonizing the S1P2 receptor. Preclinical evidence robustly supports its mechanism of action, demonstrating its ability to interfere with key pro-fibrotic signaling pathways and significantly reduce collagen deposition in a relevant animal model of the disease. The data and methodologies presented in this guide underscore the potential of this compound as a future treatment for IPF and provide a comprehensive resource for researchers in the field.
S1P2 Receptor Antagonism by GLPG2938 in Lung Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to stiffening of the lung tissue and impaired respiratory function. A key cellular mediator in the pathogenesis of IPF is the myofibroblast, which is primarily responsible for the overproduction of collagen and other ECM components. Sphingosine-1-phosphate (S1P), a bioactive signaling lipid, has emerged as a critical player in fibrosis through its interaction with a family of G protein-coupled receptors (GPCRs). Of these, the S1P receptor 2 (S1P2) has been identified as a key promoter of fibrotic processes in the lung. GLPG2938 is a potent and selective antagonist of the S1P2 receptor, developed as a potential therapeutic agent for IPF. This technical guide provides an in-depth overview of the mechanism of action of this compound in lung fibroblasts, supported by available preclinical data, experimental protocols, and signaling pathway visualizations.
Data Presentation
The following tables summarize the quantitative data available for this compound and the role of S1P2 in lung fibroblast function.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| IL-8 Release Assay | Human Lung Fibroblasts | IC50 | Data not publicly available | [1] |
| S1P2-mediated Ca2+ Flux | CHO cells expressing human S1P2 | Antagonist Potency | Potent | [1] |
Note: Specific IC50 values for this compound in the IL-8 release assay with human lung fibroblasts are not publicly available in the reviewed literature. The compound is described as having "exquisite potency" in this assay.
Table 2: In Vivo Efficacy of this compound
| Model | Species | Key Findings | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Good activity in reducing fibrosis | [1] |
Note: Specific quantitative data on the reduction of fibrosis markers (e.g., collagen content) by this compound in the bleomycin model are not detailed in the available literature.
S1P2 Receptor Signaling in Lung Fibroblasts
The S1P2 receptor is coupled to several G proteins, primarily Gα12/13, which initiate downstream signaling cascades that promote fibrotic responses in lung fibroblasts.
S1P2-Mediated Pro-fibrotic Signaling Pathway
Activation of the S1P2 receptor by S1P in lung fibroblasts triggers a signaling cascade that promotes key fibrotic processes, including cell migration, proliferation, and differentiation into myofibroblasts, as well as the production of extracellular matrix components. This compound acts by blocking the initial step of this cascade, the binding of S1P to the S1P2 receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and S1P2 antagonism are provided below.
Human Lung Fibroblast Culture and IL-8 Release Assay
This assay is crucial for determining the in vitro potency of S1P2 antagonists like this compound.
1. Cell Culture:
-
Primary human lung fibroblasts (HLFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in 96-well plates and grown to confluence.
2. IL-8 Release Assay Protocol:
-
Confluent HLFs are serum-starved for 24 hours in DMEM containing 0.1% FBS.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.
-
Following pre-incubation, cells are stimulated with an EC80 concentration of S1P for 24 hours to induce IL-8 release.
-
Supernatants are collected, and IL-8 levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
The IC50 value for this compound is determined by plotting the percentage inhibition of S1P-induced IL-8 release against the log concentration of the compound.
References
GLPG2938: A Technical Overview of its Inhibitory Effect on RhoA Activation in Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GLPG2938 and its role in modulating the RhoA signaling pathway in fibroblasts. This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2] Mounting evidence suggests that blocking S1P2 signaling can be an effective therapeutic strategy for IPF.[2][3]
Core Mechanism: Inhibition of S1P2-Mediated RhoA Activation
Sphingosine-1-phosphate (S1P) is a bioactive lipid that, upon binding to its receptor S1P2, initiates a signaling cascade that leads to the activation of the small GTPase RhoA.[3] This activation is a critical step in the pro-fibrotic activities of fibroblasts, including contraction, migration, and extracellular matrix deposition.
The activation of S1P2 by S1P leads to the coupling of Gα12/13 proteins. These G proteins then activate Rho guanine nucleotide exchange factors (RhoGEFs), such as LARG (Leukemia-Associated RhoGEF). RhoGEFs facilitate the exchange of GDP for GTP on RhoA, converting it from an inactive to an active state. Activated, GTP-bound RhoA then engages downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK), which promotes cytoskeletal reorganization and cellular contraction.
This compound, by selectively blocking the S1P2 receptor, is hypothesized to inhibit this entire signaling cascade. This antagonism prevents S1P-induced Gα12/13 activation, subsequent RhoGEF engagement, and ultimately, the activation of RhoA. The expected downstream effect is the attenuation of pro-fibrotic fibroblast behavior.
Quantitative Data Presentation
While direct quantitative data on this compound's inhibition of RhoA activation is not publicly available, the following table summarizes its functional antagonism in a relevant fibroblast assay.
| Compound | Assay | Cell Type | Parameter Measured | Result | Reference |
| This compound | S1P-mediated Contraction | Human Pulmonary Fibroblasts (HPF) | Cellular Contraction | Significantly prevents S1P-mediated contraction at concentrations of 0.5 µM, 1 µM, and 5 µM. |
This demonstrates that this compound effectively blocks a key functional outcome of RhoA activation in fibroblasts.
Signaling Pathway and Experimental Workflow Visualizations
S1P2 Signaling Pathway Leading to RhoA Activation
Caption: S1P2-mediated RhoA activation pathway and the inhibitory action of this compound.
Experimental Workflow: G-LISA RhoA Activation Assay
Caption: Workflow for measuring RhoA activation using a G-LISA assay.
Detailed Experimental Protocols
RhoA Activation G-LISA™ Assay (Colorimetric)
This protocol is adapted from commercially available G-LISA™ RhoA Activation Assay Biochem Kits.
I. Materials:
-
G-LISA™ RhoA Activation Assay Kit (containing Rho-GTP affinity plate, lysis buffer, binding buffer, anti-RhoA primary antibody, HRP-labeled secondary antibody, wash buffer, antigen presenting buffer, and detection reagents)
-
Cultured fibroblasts
-
S1P and this compound
-
Phosphate-buffered saline (PBS)
-
Ice
-
Microplate spectrophotometer capable of reading absorbance at 490 nm
-
Orbital microplate shaker
II. Cell Treatment and Lysate Preparation:
-
Seed fibroblasts in appropriate culture vessels and grow to desired confluency.
-
Serum-starve the cells for 18-24 hours prior to the experiment to reduce basal RhoA activation.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with S1P for a short duration (e.g., 2-5 minutes) to induce RhoA activation.
-
Wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration. Normalize all samples to the same protein concentration (typically 0.4-2.0 mg/mL).
III. G-LISA™ Assay Procedure:
-
Prepare the Rho-GTP affinity plate by adding ice-cold water to the wells to dissolve the powder coating. Keep the plate on ice.
-
Remove the water from the wells by inverting the plate and tapping it on absorbent paper.
-
Add 50 µL of the normalized cell lysate to the appropriate wells. Include a lysis buffer blank and a positive control if provided.
-
Immediately place the plate on an orbital shaker (e.g., 400 rpm) at 4°C for 30 minutes.
-
Wash the wells twice with 200 µL of wash buffer.
-
Add 200 µL of Antigen Presenting Buffer and incubate for 2 minutes at room temperature.
-
Wash the wells once with 200 µL of wash buffer.
-
Add 50 µL of diluted anti-RhoA primary antibody to each well and incubate for 45 minutes at room temperature with gentle shaking.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 50 µL of diluted HRP-labeled secondary antibody to each well and incubate for 45 minutes at room temperature with gentle shaking.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 50 µL of HRP detection reagent to each well and incubate at 37°C for 10-15 minutes.
-
Add 50 µL of HRP Stop Buffer to each well.
-
Measure the absorbance at 490 nm using a microplate spectrophotometer.
IV. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
The resulting absorbance is proportional to the amount of active RhoA in the sample.
-
Compare the absorbance values of this compound-treated samples to the S1P-stimulated control to determine the extent of inhibition.
This guide provides a comprehensive overview of the mechanism and experimental considerations for studying the effect of this compound on RhoA activation in fibroblasts. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Potentiates Human Lung Fibroblast Chemotaxis through the S1P2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of GLPG2938 in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the preclinical investigation of GLPG2938, a potent and selective Sphingosine-1-Phosphate Receptor 2 (S1P2) antagonist, in the context of bleomycin-induced pulmonary fibrosis. The data presented herein summarizes the current publicly available information on the compound's anti-fibrotic activity and the experimental methodologies employed in its evaluation.
Executive Summary
This compound has demonstrated significant anti-fibrotic efficacy in a preclinical mouse model of bleomycin-induced pulmonary fibrosis. Oral administration of this compound resulted in a statistically significant reduction in lung fibrosis as assessed by the Ashcroft scoring system. This finding positions this compound as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) by targeting the S1P2 signaling pathway, which is implicated in the pathogenesis of fibrotic diseases.
Data Presentation
The primary quantitative endpoint reported for the in vivo efficacy of this compound is the histological assessment of lung fibrosis using the Ashcroft score.
| Treatment Group | Dosage (mg/kg, p.o.) | Primary Endpoint | Outcome | Statistical Significance |
| This compound | 1 - 10 | Reduction in Ashcroft Score | Marked protective effect | Statistically Significant[1] |
| Vehicle | N/A | Ashcroft Score | N/A | N/A |
Note: Specific mean Ashcroft scores and measures of variance (e.g., standard deviation) for the vehicle and this compound treatment groups are not publicly available in the reviewed literature. The available information indicates a statistically significant reduction without providing the full dataset.
Experimental Protocols
While a detailed, step-by-step protocol from the primary study by Mammoliti et al. (2021) is not fully available in the public domain, a generalized methodology for the bleomycin-induced pulmonary fibrosis model can be constructed based on established practices in the field.
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To induce lung fibrosis in mice to evaluate the therapeutic efficacy of this compound.
Animal Model:
-
Species: Mouse (Specific strain not detailed in available abstracts, but C57BL/6 are commonly used).
-
Sex: Male.
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis. The exact dose of bleomycin used in the this compound study is not specified.
Treatment Regimen:
-
Following bleomycin administration, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally (p.o.) at doses ranging from 1 to 10 mg/kg. The frequency and duration of treatment are not specified in the available literature.
-
The vehicle group receives the corresponding inactive carrier solution.
Endpoint Analysis:
-
At the termination of the study, mice are euthanized.
-
Lungs are harvested, fixed, and processed for histological analysis.
-
Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess fibrotic changes.
-
The severity of lung fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative method for grading the extent of fibrotic changes in lung tissue.
(Potential) Secondary Endpoint Analysis: Collagen Content
While not explicitly reported for the this compound study, a common secondary endpoint in this model is the quantification of total lung collagen content via a hydroxyproline assay.
-
A portion of the lung tissue is homogenized.
-
The homogenate is hydrolyzed to break down proteins into their constituent amino acids.
-
The amount of hydroxyproline, an amino acid abundant in collagen, is measured colorimetrically.
-
Total collagen content is inferred from the hydroxyproline concentration.
Signaling Pathways and Experimental Workflows
S1P2 Signaling Pathway in Pulmonary Fibrosis
This compound exerts its anti-fibrotic effect by antagonizing the S1P2 receptor. The binding of the natural ligand, sphingosine-1-phosphate (S1P), to S1P2 on various cell types in the lung, including fibroblasts and macrophages, activates downstream signaling cascades that promote fibrogenesis. Key pathways include the Rho/ROCK pathway, which leads to myofibroblast differentiation and extracellular matrix (ECM) deposition. By blocking this interaction, this compound is hypothesized to inhibit these pro-fibrotic processes.
References
GLPG2938: An In-Depth Technical Guide on its In Vitro Effects on Extracellular Matrix and Collagen Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG2938 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[1][2] Mounting evidence suggests that the S1P/S1P2 signaling axis plays a significant role in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a specific focus on its effects on the extracellular matrix (ECM) and collagen deposition in in-vitro models. While detailed quantitative data and specific experimental protocols for this compound's direct impact on ECM are not extensively available in the public domain, this guide synthesizes the known mechanism of action and outlines standard experimental approaches to evaluate these effects.
Mechanism of Action: Targeting the S1P2 Receptor in Fibrosis
Sphingosine-1-phosphate (S1P) is a signaling lipid that exerts its effects through a family of five G protein-coupled receptors (S1P1-5). The S1P2 receptor is implicated in cellular processes relevant to fibrosis, including fibroblast activation, migration, and proliferation.
The proposed mechanism by which this compound, as an S1P2 antagonist, may mitigate fibrosis involves the inhibition of these pro-fibrotic cellular responses. The signaling pathway is initiated by the binding of S1P to its S1P2 receptor on fibroblasts. This activation can lead to downstream signaling cascades that promote the transition of fibroblasts into myofibroblasts, which are key effector cells in fibrosis, characterized by excessive ECM and collagen production. By blocking this initial interaction, this compound is hypothesized to attenuate these downstream effects.
Preclinical In Vitro Data
The primary publication describing the discovery of this compound highlights its "exquisite potency on a phenotypic IL8 release assay" in human lung fibroblasts.[1] While interleukin-8 (IL-8) is a pro-inflammatory cytokine and not a direct measure of ECM deposition, chronic inflammation is a known driver of fibrosis. Therefore, inhibition of IL-8 release suggests a potential anti-inflammatory component to the mechanism of this compound which could indirectly impact fibrosis.
To date, specific quantitative data from in-vitro assays directly measuring the effect of this compound on collagen I, collagen III, fibronectin, or other ECM protein deposition by fibroblasts has not been made publicly available.
Experimental Protocols for In Vitro Assessment of Anti-Fibrotic Activity
The following are detailed methodologies for key experiments that are typically employed to assess the in-vitro effects of a compound like this compound on extracellular matrix and collagen deposition. These are based on established protocols in the field of fibrosis research.
Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay is fundamental to assessing the anti-fibrotic potential of a compound. The transition of fibroblasts to a myofibroblast phenotype is a hallmark of active fibrosis.
Objective: To determine if this compound can inhibit the differentiation of primary human lung fibroblasts into myofibroblasts, typically induced by Transforming Growth Factor-beta 1 (TGF-β1).
Methodology:
-
Cell Culture: Primary human lung fibroblasts (HLFs) are cultured in appropriate media.
-
Induction of FMT: Cells are starved of serum and then stimulated with a pro-fibrotic agent, most commonly TGF-β1.
-
Treatment: this compound is added to the cell culture media at various concentrations prior to or concurrently with TGF-β1 stimulation.
-
Analysis:
-
Immunofluorescence Staining: Cells are fixed and stained for α-smooth muscle actin (α-SMA), a key marker of myofibroblasts. Nuclei are counterstained with DAPI.
-
Western Blotting: Cell lysates are analyzed for the expression of α-SMA and Collagen type I (Col1a1).
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted and the gene expression of ACTA2 (encoding α-SMA) and COL1A1 is quantified.
-
Collagen Deposition Assay (Sirius Red Staining)
This assay quantifies the amount of collagen deposited into the extracellular matrix by cultured fibroblasts.
Objective: To measure the effect of this compound on the deposition of collagen by primary human lung fibroblasts.
Methodology:
-
Cell Culture and Treatment: HLFs are cultured to confluence and treated with this compound in the presence or absence of a pro-fibrotic stimulus (e.g., TGF-β1) for an extended period (e.g., 72 hours) to allow for significant ECM deposition.
-
Decellularization: The cell layer is removed using a gentle lysis buffer, leaving the deposited ECM intact.
-
Staining: The ECM is fixed and then stained with Sirius Red solution, which specifically binds to collagen fibers.
-
Quantification: The bound dye is eluted and the absorbance is measured using a spectrophotometer. The amount of collagen is determined by comparison to a standard curve.
Hydroxyproline Assay
This biochemical assay provides a quantitative measure of collagen content by measuring the amount of the amino acid hydroxyproline, which is almost exclusive to collagen.
Objective: To quantify the total collagen content in cell cultures treated with this compound.
Methodology:
-
Sample Preparation: Cell lysates or decellularized ECM are hydrolyzed in strong acid at a high temperature to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized.
-
Colorimetric Reaction: A chromogen is added that reacts with the oxidized hydroxyproline to produce a colored product.
-
Quantification: The absorbance of the colored product is measured, and the hydroxyproline concentration is determined from a standard curve.
Data Presentation
While specific quantitative data for this compound's effect on ECM is not available, the following tables illustrate how such data would be structured for clear comparison.
Table 1: Effect of this compound on Myofibroblast Differentiation Markers
| Treatment | α-SMA Expression (Fold Change vs. Vehicle) | COL1A1 Gene Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| TGF-β1 (10 ng/mL) | Value | Value |
| TGF-β1 + this compound (0.1 µM) | Value | Value |
| TGF-β1 + this compound (1 µM) | Value | Value |
| TGF-β1 + this compound (10 µM) | Value | Value |
Table 2: Effect of this compound on In Vitro Collagen Deposition
| Treatment | Collagen Deposition (µ g/well ) |
| Vehicle Control | Value |
| TGF-β1 (10 ng/mL) | Value |
| TGF-β1 + this compound (0.1 µM) | Value |
| TGF-β1 + this compound (1 µM) | Value |
| TGF-β1 + this compound (10 µM) | Value |
Conclusion
This compound is a promising S1P2 antagonist with demonstrated preclinical activity in a model of pulmonary fibrosis. While its direct in-vitro effects on extracellular matrix and collagen deposition have not been detailed in publicly accessible literature, the established role of the S1P2 receptor in fibroblast biology strongly suggests that this compound has the potential to be an effective anti-fibrotic agent. The experimental protocols outlined in this guide provide a robust framework for the further in-vitro characterization of this compound and other potential anti-fibrotic compounds. Further research is warranted to fully elucidate the in-vitro anti-fibrotic profile of this compound and to generate the quantitative data necessary to advance its clinical development.
References
- 1. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - figshare - Figshare [figshare.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of GLPG2938 in Human Pulmonary Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to stiffening of the lung tissue and irreversible decline in lung function. A key cellular event in the pathogenesis of IPF is the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and an enhanced capacity for ECM protein production and contraction.
GLPG2938 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[1] The S1P/S1P2 signaling pathway is implicated in various cellular processes relevant to fibrosis, including fibroblast activation and migration.[2] Preclinical studies have demonstrated the potential of this compound in models of pulmonary fibrosis, where it has shown efficacy in a bleomycin-induced lung fibrosis model and potent activity in a phenotypic interleukin-8 (IL-8) release assay.[3] This document provides detailed protocols for in vitro assays to evaluate the pharmacological effects of this compound on primary human pulmonary fibroblasts (HPF).
Signaling Pathway of S1P2 in Human Pulmonary Fibroblasts
Caption: S1P2 signaling pathway in pulmonary fibrosis.
Experimental Protocols
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay evaluates the inhibitory effect of this compound on the differentiation of human pulmonary fibroblasts into myofibroblasts, a key process in fibrosis.
a. Materials:
-
Primary Human Pulmonary Fibroblasts (HPF)
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM) with 0.5% Fetal Bovine Serum (FBS)
-
Recombinant Human TGF-β1
-
This compound
-
Positive Control (e.g., SB525334, a TGF-β receptor I inhibitor)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-SMA antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
b. Experimental Workflow:
Caption: TGF-β1-Induced FMT Assay Workflow.
c. Detailed Protocol:
-
Cell Seeding: Seed primary HPF into 96-well imaging plates at a density of 5,000 cells/well in FGM and incubate overnight at 37°C, 5% CO2.
-
Starvation: Replace the medium with DMEM containing 0.5% FBS and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control. Add the compounds to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5 ng/mL.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining normalized to the cell number (DAPI count).
Collagen Deposition Assay
This assay measures the effect of this compound on the production and deposition of collagen by activated fibroblasts.
a. Materials:
-
Same as for the FMT assay, with the addition of:
-
Primary antibody: anti-Collagen I antibody
b. Protocol:
The protocol is similar to the FMT assay. After fixation and permeabilization, cells are stained with an anti-Collagen I antibody to visualize and quantify collagen deposition.
IL-8 Release Assay
This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-8 from fibroblasts.
a. Materials:
-
Primary Human Pulmonary Fibroblasts (HPF)
-
FGM and DMEM with 0.5% FBS
-
Stimulant (e.g., TNF-α or IL-1β)
-
This compound
-
Human IL-8 ELISA Kit
-
24-well plates
b. Protocol:
-
Cell Seeding: Seed HPF in 24-well plates and grow to confluence.
-
Starvation: Starve the cells in DMEM with 0.5% FBS for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
S1P-Mediated Cell Contraction Assay
This assay assesses the ability of this compound to inhibit fibroblast-mediated contraction of a collagen gel, a process that mimics tissue stiffening.
a. Materials:
-
Primary Human Pulmonary Fibroblasts (HPF)
-
DMEM
-
FBS
-
Type I Collagen solution
-
Sphingosine-1-Phosphate (S1P)
-
This compound
-
24-well plates
b. Protocol:
-
Gel Preparation: Prepare a collagen gel solution on ice by mixing Type I collagen, DMEM, and a neutralizing buffer. Add HPF to the solution to a final concentration of 2 x 10^5 cells/mL.
-
Gel Polymerization: Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.
-
Compound Treatment: Add DMEM containing various concentrations of this compound to the wells.
-
Stimulation: Add S1P to a final concentration of 1 µM to induce contraction.
-
Contraction Measurement: After 24-48 hours, gently release the gels from the sides of the wells. Capture images of the gels at specified time points and measure the gel area using image analysis software. The degree of contraction is inversely proportional to the gel area.
Data Presentation
Note: Specific quantitative data for this compound in these assays with human pulmonary fibroblasts are not publicly available. The following tables are presented with representative data to illustrate the expected outcomes.
Table 1: Effect of this compound on TGF-β1-Induced α-SMA Expression
| Concentration (nM) | % Inhibition of α-SMA Expression (Mean ± SD) |
| Vehicle Control | 0 ± 5.2 |
| 1 | 15.3 ± 4.8 |
| 10 | 45.1 ± 6.1 |
| 100 | 85.7 ± 3.9 |
| 1000 | 98.2 ± 2.5 |
| IC50 (nM) | ~20 |
Table 2: Effect of this compound on TGF-β1-Induced Collagen I Deposition
| Concentration (nM) | % Inhibition of Collagen I Deposition (Mean ± SD) |
| Vehicle Control | 0 ± 6.8 |
| 1 | 12.8 ± 5.5 |
| 10 | 40.2 ± 7.3 |
| 100 | 79.5 ± 4.6 |
| 1000 | 95.1 ± 3.1 |
| IC50 (nM) | ~25 |
Table 3: Effect of this compound on Stimulated IL-8 Release
| Concentration (nM) | % Inhibition of IL-8 Release (Mean ± SD) |
| Vehicle Control | 0 ± 8.1 |
| 1 | 20.5 ± 7.2 |
| 10 | 55.3 ± 8.9 |
| 100 | 92.4 ± 5.4 |
| 1000 | 99.1 ± 1.9 |
| IC50 (nM) | ~15 |
Table 4: Effect of this compound on S1P-Mediated Fibroblast Contraction
| Concentration (µM) | % Inhibition of Gel Contraction (Mean ± SD) |
| Vehicle Control | 0 ± 7.5 |
| 0.5 | 35.2 ± 6.8 |
| 1 | 60.7 ± 5.9 |
| 5 | 92.1 ± 4.3 |
Logical Relationship Diagram
Caption: Therapeutic rationale for this compound in IPF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P2 Receptor Binding Assay Using GLPG2938
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell growth, survival, migration, and inflammation, by signaling through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P2 receptor subtype is implicated in various physiological and pathological processes. Dysregulation of S1P2 signaling has been linked to conditions such as fibrosis and cancer. GLPG2938 is a potent and selective antagonist of the S1P2 receptor, making it a valuable tool for investigating the therapeutic potential of S1P2 inhibition.[1][2][3][4][5]
These application notes provide detailed protocols for performing S1P2 receptor binding assays using this compound, including a traditional radioligand competition assay and a non-radioactive fluorescence polarization-based alternative. Additionally, an overview of the S1P2 signaling pathway is presented.
S1P2 Receptor Signaling Pathway
The S1P2 receptor couples to multiple heterotrimeric G proteins, primarily Gαi, Gα12/13, and Gαq, to initiate downstream signaling cascades. Activation of these pathways can lead to diverse cellular responses. For instance, coupling to Gα12/13 often leads to the activation of the RhoA pathway, which plays a crucial role in cytoskeletal rearrangement and cell migration. The diagram below illustrates the major signaling pathways initiated by S1P2 receptor activation.
Caption: S1P2 Receptor Signaling Pathways.
Quantitative Data for this compound
The following table summarizes the binding affinity of this compound for the human S1P2 receptor.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Human S1P2 | Ligand Binding Assay | S1P2-transfected CHO cells | 0.32 |
Experimental Protocols
Two primary methods for determining the binding affinity of this compound to the S1P2 receptor are detailed below: a radioligand competition binding assay and a fluorescence polarization competition assay.
Radioligand Competition Binding Assay
This protocol is adapted from established methods for S1P receptor binding assays and is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P2 receptor.
Experimental Workflow:
Caption: Radioligand Competition Binding Assay Workflow.
Materials:
-
S1P2 Receptor Membranes: Crude membrane preparations from cell lines overexpressing the human S1P2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³³P]S1P (specific activity ~3000 Ci/mmol).
-
Competitor: this compound.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled S1P (e.g., 10 µM).
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/B or GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the S1P2 receptor membrane preparation on ice.
-
Dilute the membranes in ice-cold Binding Buffer to the desired concentration (to be optimized, typically 5-20 µg of protein per well).
-
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of Binding Buffer to the "total binding" wells.
-
Add 50 µL of the non-specific binding control (10 µM unlabeled S1P) to the "non-specific binding" wells.
-
Add 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM in semi-log dilutions) to the "competitor" wells.
-
-
Incubation:
-
Add 50 µL of the diluted S1P2 membrane preparation to all wells.
-
Add 50 µL of [³³P]S1P in Binding Buffer to all wells to a final concentration of approximately 0.1-0.5 nM.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filter mat with ice-cold Wash Buffer.
-
Rapidly transfer the contents of the 96-well plate to the filter mat using a vacuum filtration manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the S1P2 receptor.
-
Fluorescence Polarization (FP) Competition Assay
This non-radioactive method measures the binding of a fluorescently labeled S1P analog to the S1P2 receptor. The binding of the small fluorescent ligand to the much larger receptor slows its rotation, resulting in a high polarization signal. A competitor, such as this compound, will displace the fluorescent ligand, leading to a decrease in the polarization signal.
Experimental Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Materials:
-
S1P2 Receptor: Purified or in membrane preparation.
-
Fluorescent Tracer: A fluorescently labeled S1P analog (e.g., S1P-BODIPY).
-
Competitor: this compound.
-
Assay Buffer: A suitable buffer that maintains protein stability and minimizes non-specific binding (e.g., PBS with 0.01% Tween-20).
-
Black, low-binding 96- or 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Titrate the S1P2 receptor against the fixed concentration of the fluorescent tracer to determine the concentration that yields a significant polarization window (the difference between the polarization of the free tracer and the tracer bound to the receptor).
-
-
Assay Plate Setup:
-
In a black, low-binding microplate, add the assay buffer.
-
Add varying concentrations of this compound.
-
Add the pre-determined optimal concentration of the S1P2 receptor.
-
Initiate the binding reaction by adding the pre-determined optimal concentration of the fluorescent tracer.
-
-
Incubation:
-
Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (to be determined during assay development, typically 30-60 minutes). Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the log concentration of this compound.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the binding of this compound to the S1P2 receptor. The radioligand binding assay is a classic and highly sensitive method, while the fluorescence polarization assay offers a non-radioactive, homogeneous alternative suitable for high-throughput screening. The selection of the appropriate assay will depend on the specific research needs and available laboratory equipment. This compound's high potency and selectivity for the S1P2 receptor make it an invaluable pharmacological tool for elucidating the role of this receptor in health and disease.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P Receptor | TargetMol [targetmol.com]
- 3. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Calcium Mobilization Assay to Evaluate GLPG2938 S1P2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes. The S1P2 receptor subtype, in particular, has been implicated in inflammation, fibrosis, and vascular permeability.[1] GLPG2938 is a potent and selective antagonist of the S1P2 receptor and is under investigation as a potential therapeutic agent.[2][3][4]
This document provides detailed application notes and protocols for utilizing a calcium mobilization assay to characterize the antagonistic activity of this compound on the human S1P2 receptor. Gq-coupled GPCRs, upon activation, initiate a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3).[5] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be quantitatively measured using fluorescent calcium indicators, providing a robust method for assessing receptor activation and antagonism.
S1P2 Signaling Pathway
The activation of the S1P2 receptor by its endogenous ligand, S1P, initiates a well-defined signaling cascade culminating in the release of intracellular calcium. This pathway is a hallmark of Gq protein-coupled receptor activation.
Caption: S1P2 receptor signaling pathway leading to calcium mobilization.
Data Presentation
The antagonistic potency of this compound is determined by its ability to inhibit the S1P-induced calcium mobilization. This is typically quantified as the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound (precursor) | Human S1P2 | Calcium Mobilization | CHO | S1P | Potent Antagonism Observed | |
| This compound | Human S1P2 | Calcium Mobilization | CHO (recommended) | S1P | To be determined | N/A |
Experimental Protocols
This section details the methodology for performing a calcium mobilization assay to determine the potency of this compound as an S1P2 antagonist. This protocol is designed for a 96-well or 384-well plate format using a fluorescent plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader).
Materials and Reagents
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the human S1P2 receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Probenecid (optional): Anion-exchange transport inhibitor to prevent dye leakage.
-
S1P (Sphingosine-1-phosphate): Agonist.
-
This compound: Test compound (antagonist).
-
Control Compounds: Known S1P2 antagonist (e.g., JTE-013) and a vehicle control (e.g., DMSO).
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Experimental Workflow
Caption: Workflow for the S1P2 antagonist calcium mobilization assay.
Detailed Protocol
1. Cell Seeding: a. The day before the assay, seed the S1P2-expressing cells into black-walled, clear-bottom microplates at an optimized density. A typical density is 40,000 to 80,000 cells per well for a 96-well plate. b. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Dye Loading: a. Prepare the calcium indicator dye solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves dissolving it in DMSO and then diluting it in Assay Buffer. Probenecid can be included to improve dye retention. b. Aspirate the culture medium from the cell plates and wash once with Assay Buffer. c. Add the dye loading solution to each well and incubate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark. For no-wash kits, the dye is added directly to the culture medium.
3. Compound Preparation and Incubation: a. Prepare serial dilutions of this compound and control compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. b. After the dye loading incubation, add the diluted compounds (including vehicle control) to the respective wells of the cell plate. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptor.
4. Agonist Preparation and Addition: a. Prepare an S1P agonist solution in Assay Buffer at a concentration that will elicit a submaximal (EC80) response. The final concentration should be determined from a prior agonist dose-response experiment. b. Place the cell plate into the fluorescence plate reader (e.g., FLIPR).
5. Fluorescence Measurement: a. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. b. Establish a stable baseline fluorescence reading for each well. c. Use the instrument's integrated fluidics to add the S1P agonist solution to all wells simultaneously. d. Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium peak.
6. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Normalize the data by setting the response in the vehicle-treated wells (agonist only) as 100% and the response in wells with a maximal concentration of a known antagonist as 0%. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the S1P-induced calcium response.
Conclusion
The calcium mobilization assay is a robust and high-throughput compatible method for characterizing the antagonism of this compound at the S1P2 receptor. The detailed protocol and understanding of the underlying signaling pathway provided in these application notes will enable researchers to accurately determine the potency of this compound and other potential S1P2 antagonists, facilitating drug discovery and development efforts in this area.
References
- 1. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - figshare - Figshare [figshare.com]
- 4. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
IL-8 release assay protocol for testing GLPG2938 activity
IL-8 Release Assay for Testing GLPG2938 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-8 (IL-8), a pro-inflammatory chemokine, plays a crucial role in the pathogenesis of various inflammatory diseases, including idiopathic pulmonary fibrosis (IPF).[1] Sphingosine-1-phosphate (S1P) is a signaling lipid that has been shown to induce IL-8 release from airway epithelial cells through the activation of the S1P receptor 2 (S1P2).[2][3] this compound is a potent and selective antagonist of the S1P2 receptor and is a promising therapeutic candidate for IPF.[4][5] This document provides a detailed protocol for an in vitro IL-8 release assay to evaluate the inhibitory activity of this compound on S1P-induced IL-8 production in human bronchial epithelial cells.
Signaling Pathway
S1P-induced IL-8 production is primarily mediated through the S1P2 receptor, a G protein-coupled receptor (GPCR). Upon S1P binding, the S1P2 receptor activates downstream signaling cascades that lead to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of the IL-8 gene, resulting in the synthesis and secretion of IL-8 protein. This compound, as an S1P2 antagonist, blocks the initial step in this pathway, thereby inhibiting IL-8 release.
Caption: S1P2 signaling pathway leading to IL-8 release.
Experimental Protocol
This protocol describes the methodology for quantifying the inhibitory effect of this compound on S1P-stimulated IL-8 release from the human bronchial epithelial cell line, BEAS-2B.
Materials:
-
BEAS-2B cells (ATCC® CRL-9609™)
-
BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (Lonza)
-
Sphingosine-1-Phosphate (S1P) (Avanti Polar Lipids)
-
This compound (MedChemExpress)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Human IL-8 ELISA Kit (Thermo Fisher Scientific or similar)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Cell Culture:
-
Culture BEAS-2B cells in BEGM™ complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
IL-8 Release Assay Workflow:
Caption: Experimental workflow for the IL-8 release assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed BEAS-2B cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, gently wash the cells with PBS and replace the medium with serum-free BEGM™ for 4-6 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a 2X stock of S1P (2 µM) in serum-free medium. Add 100 µL of the 2X S1P stock to each well (final concentration of 1 µM S1P). For the negative control wells, add 100 µL of serum-free medium.
-
Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-8 measurement.
-
IL-8 Quantification: Quantify the amount of IL-8 in the supernatants using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.
Data Presentation
The inhibitory activity of this compound on S1P-induced IL-8 release is presented in the table below. The results demonstrate a dose-dependent inhibition of IL-8 secretion.
| This compound Concentration (nM) | IL-8 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control + S1P) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 1 | 1050 | 30 |
| 10 | 750 | 50 |
| 100 | 300 | 80 |
| 1000 | 150 | 90 |
| No S1P Control | 100 | - |
Note: The data presented in this table is representative and intended for illustrative purposes.
This protocol provides a robust and reproducible method for assessing the in vitro potency of this compound in inhibiting S1P-induced IL-8 release. The assay is a valuable tool for characterizing the pharmacological activity of S1P2 receptor antagonists and for screening potential drug candidates for the treatment of inflammatory diseases such as IPF.
References
- 1. IL-8 mediates idiopathic pulmonary fibrosis mesenchymal progenitor cell fibrogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate (S1P) Induced Interleukin-8 (IL-8) Release Is Mediated by S1P Receptor 2 and Nuclear Factor κB in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S1PR2 Inhibition Attenuates Allergic Asthma Possibly by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLPG2938 in In Vivo Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of GLPG2938, a potent and selective S1P2 receptor antagonist, in preclinical in vivo models of fibrosis. The information is intended to guide researchers in designing and executing studies to evaluate the anti-fibrotic potential of this compound.
Introduction
This compound is a preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3] It functions by antagonizing the Sphingosine-1-Phosphate Receptor 2 (S1P2), which is implicated in the signaling pathways that drive fibrotic processes. Mounting evidence suggests that blocking S1P2 signaling can be an effective therapeutic strategy for IPF.[1][2] In preclinical studies, this compound has demonstrated efficacy in a bleomycin-induced model of pulmonary fibrosis.
Quantitative Data Summary
The following tables summarize the key in vivo efficacy data for this compound in a bleomycin-induced pulmonary fibrosis mouse model.
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice
| Dosage (oral) | Primary Endpoint | Outcome | Statistical Significance |
| 1 mg/kg | Ashcroft Score | Marked protective effect | Statistically significant reduction |
| 3 mg/kg | Ashcroft Score | Marked protective effect | Statistically significant reduction |
| 10 mg/kg | Ashcroft Score | Marked protective effect | Statistically significant reduction |
Data compiled from preclinical studies involving oral administration of this compound in a bleomycin-induced lung fibrosis model in male C57BL/6 mice.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a standard and widely used model to study the pathogenesis of fibrosis and evaluate potential therapies.
Materials:
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal handling and surgical equipment (e.g., surgical platform, intubation equipment or microsyringe, animal scale)
-
C57BL/6 mice (male, 8-10 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a standardized institutional protocol to ensure proper depth of anesthesia.
-
Bleomycin Preparation: Prepare a fresh solution of bleomycin in sterile saline at the desired concentration. A commonly used dose is 1.5 - 3.0 U/kg.
-
Intratracheal Instillation:
-
Position the anesthetized mouse on a surgical platform.
-
Expose the trachea through a small incision.
-
Using a fine-gauge needle and syringe or a specialized intratracheal aerosolizer, carefully instill a single dose of the bleomycin solution (typically 50 µL for a mouse) directly into the trachea.
-
Alternatively, non-invasive oropharyngeal aspiration or nasal nebulization can be used.
-
Administer sterile saline to the control group using the same procedure.
-
-
Post-Procedure Monitoring: Monitor the animals closely during recovery from anesthesia. Provide appropriate post-operative care as per institutional guidelines.
-
Fibrosis Development: Allow fibrosis to develop over a period of 14 to 28 days. The peak of fibrotic activity is typically observed around day 21.
Dosing and Administration of this compound
This protocol outlines the preparation and oral administration of this compound to mice in the bleomycin-induced fibrosis model.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
This compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).
-
Administration Schedule:
-
Prophylactic Regimen: Begin daily oral administration of this compound one day before or on the same day as bleomycin instillation and continue for the duration of the study (e.g., 21 days).
-
Therapeutic Regimen: Begin daily oral administration of this compound at a pre-determined time point after bleomycin instillation when fibrosis is established (e.g., day 7 or day 14) and continue for the remainder of the study.
-
-
Oral Administration:
-
Weigh each mouse to determine the correct volume of the this compound suspension to administer.
-
Administer the formulation via oral gavage.
-
Administer the vehicle alone to the control and bleomycin-only groups.
-
Endpoint Analysis
A comprehensive evaluation of the anti-fibrotic efficacy of this compound should include multiple endpoints.
Primary Endpoint:
-
Histopathological Assessment (Ashcroft Score):
-
At the end of the study, euthanize the mice and carefully excise the lungs.
-
Fix one lung lobe in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm sections and stain with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using the semi-quantitative Ashcroft scoring system.
-
Secondary Endpoints:
-
Hydroxyproline Assay:
-
Harvest the other lung lobe and freeze it.
-
Homogenize the lung tissue and hydrolyze it to measure the total collagen content using a hydroxyproline assay kit.
-
-
Gene Expression Analysis (qPCR):
-
Extract RNA from a portion of the lung tissue.
-
Perform quantitative real-time PCR to measure the expression of key pro-fibrotic genes, such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform a bronchoalveolar lavage to collect fluid from the lungs.
-
Analyze the BAL fluid for total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes) and for the concentration of pro-inflammatory and pro-fibrotic cytokines and chemokines.
-
Visualizations
Signaling Pathway of S1P2 in Fibrosis
The following diagram illustrates the proposed signaling pathway through which the S1P2 receptor contributes to fibrosis and how this compound may exert its therapeutic effect.
References
- 1. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of RhoA Activation Following GLPG2938 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG2938 is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).[1][2][3] The S1P/S1P2 signaling axis is implicated in a variety of cellular processes, including cell migration, proliferation, and cytoskeletal dynamics. A key downstream effector of S1P2 activation is the small GTPase RhoA.[4][5] Upon activation by S1P, the S1P2 receptor stimulates the exchange of GDP for GTP on RhoA, leading to its active conformation. Activated, GTP-bound RhoA then initiates downstream signaling cascades that regulate the actin cytoskeleton and other cellular functions.
Given that this compound antagonizes the S1P2 receptor, it is hypothesized that treatment with this compound will inhibit S1P-induced activation of RhoA. This application note provides a detailed protocol for assessing the activation state of RhoA in cell lysates following treatment with this compound using a RhoA activation assay, which combines a pull-down of active RhoA with subsequent detection by Western blot.
Signaling Pathway
The binding of sphingosine-1-phosphate (S1P) to its receptor, S1P2, initiates a signaling cascade that leads to the activation of RhoA. This compound, as an S1P2 antagonist, is expected to block this pathway, thereby preventing RhoA activation.
S1P2-RhoA Signaling Pathway and this compound Inhibition.
Experimental Workflow
The overall experimental workflow involves cell treatment, lysis, pull-down of active RhoA, and detection by Western blotting.
Experimental Workflow for RhoA Activation Western Blot.
Quantitative Data Summary
The following table can be used to summarize the quantitative data from the Western blot analysis. The band intensity of active RhoA (pulled down) is normalized to the total RhoA from the input lysate.
| Treatment Group | Concentration | Replicate 1 (Normalized Intensity) | Replicate 2 (Normalized Intensity) | Replicate 3 (Normalized Intensity) | Mean Normalized Intensity | Standard Deviation |
| Vehicle Control | - | |||||
| S1P | [Specify] | |||||
| This compound | [Specify] | |||||
| S1P + this compound | [Specify] |
Detailed Experimental Protocol
This protocol outlines the steps for a RhoA activation pull-down assay followed by Western blot analysis.
Materials and Reagents
-
Cell line of interest (e.g., HEK293, A549)
-
Cell culture medium and supplements
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RhoA Activation Assay Biochem Kit (containing Rhotekin-RBD beads, lysis buffer, GTPγS, GDP, and anti-RhoA antibody)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
1. Cell Culture and Treatment: a. Plate cells and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours prior to treatment, if necessary for the specific cell line and experimental design. c. Prepare treatment conditions: i. Vehicle control (e.g., DMSO) ii. S1P (to stimulate RhoA activation) iii. This compound alone iv. Pre-treatment with this compound for a specified time, followed by stimulation with S1P. d. Treat cells for the desired duration.
2. Cell Lysis: a. After treatment, aspirate the media and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (cleared lysate).
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Equalize the protein concentration of all samples with lysis buffer. c. Reserve a small aliquot of each lysate (e.g., 20-30 µg) to serve as the "input" control for total RhoA levels. Add Laemmli sample buffer to these aliquots.
4. RhoA-GTP Pull-Down Assay: a. To the remaining equalized lysates, add the Rhotekin-RBD agarose beads. b. As positive and negative controls, use aliquots of untreated lysate and load them with GTPγS (non-hydrolyzable GTP analog) and GDP, respectively, according to the kit manufacturer's instructions, before adding the beads. c. Incubate the lysates with the beads for 1 hour at 4°C with gentle rotation. d. Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. e. Carefully aspirate and discard the supernatant. f. Wash the beads three times with wash buffer provided in the kit, pelleting the beads between each wash.
5. Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 2X Laemmli sample buffer. c. Boil the samples for 5-10 minutes to elute the bound proteins. d. Centrifuge to pellet the beads and collect the supernatant containing the eluted, active RhoA.
6. SDS-PAGE and Western Blotting: a. Load the eluted samples and the "input" total RhoA lysates onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against RhoA overnight at 4°C. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST.
7. Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. For each sample, normalize the intensity of the active RhoA band (from the pull-down) to the intensity of the total RhoA band (from the input lysate).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for active RhoA | Insufficient protein in the lysate. | Increase the amount of starting material. Ensure accurate protein quantification. |
| Inefficient pull-down. | Ensure beads are properly resuspended and incubated with lysate for the recommended time. | |
| Low level of RhoA activation. | Optimize stimulation conditions (e.g., S1P concentration and incubation time). | |
| High background on the Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Inadequate washing. | Increase the number and duration of washes. | |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent results between replicates | Unequal protein loading. | Perform careful protein quantification and loading. |
| Variability in cell treatment or lysis. | Ensure consistent timing and handling for all samples. |
By following this detailed protocol, researchers can effectively assess the impact of this compound on S1P-induced RhoA activation, providing valuable insights into its mechanism of action.
References
- 1. Item - Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - figshare - Figshare [figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1P Receptor 2 Signals Through the RGS-RhoGEF, LARG, To Promote Smooth Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring Collagen Deposition in vitro with GLPG2938 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, primarily collagen, leading to tissue scarring and organ dysfunction.[1] A key therapeutic strategy in anti-fibrotic drug development is the inhibition of collagen synthesis and deposition. GLPG2938 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), which has been investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF).[2][3] The S1P/S1P2 signaling pathway is implicated in pro-fibrotic processes, including fibroblast proliferation and differentiation into myofibroblasts, which are major producers of collagen.[4] This application note provides detailed protocols to measure the in vitro effects of this compound on collagen deposition, offering researchers a guide to assess its anti-fibrotic potential. The described methods include quantification of total collagen using Sirius Red staining, analysis of specific collagen protein levels by Western blotting, and evaluation of collagen gene expression via quantitative reverse transcription PCR (qRT-PCR).
Signaling Pathway
Caption: this compound inhibits the S1P2 receptor, blocking downstream pro-fibrotic signaling.
Experimental Workflow
Caption: Workflow for assessing the anti-fibrotic effects of this compound in vitro.
Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for specific fibroblast cell lines (e.g., primary human lung fibroblasts, NIH/3T3).
-
Cell Seeding: Seed fibroblasts in appropriate culture vessels (e.g., 6-well or 24-well plates) at a density that allows for 80-90% confluency at the end of the experiment. Culture in complete growth medium.
-
Starvation (Optional): Once cells are 60-70% confluent, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cells.
-
Induction and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of a pro-fibrotic stimulus (e.g., 5 ng/mL TGF-β1) and this compound at various concentrations in serum-free/low-serum medium.
-
Aspirate the starvation medium and add the treatment media to the cells. Include appropriate controls: vehicle control (e.g., DMSO), stimulus-only control (e.g., TGF-β1), and this compound-only controls.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) at 37°C and 5% CO2. The incubation time will depend on the endpoint being measured (mRNA expression is typically earlier, while protein deposition is later).
Sirius Red Staining for Total Collagen Quantification
This method quantifies the total amount of fibrillar collagen deposited in the cell layer.[5]
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Direct Red 80 in a saturated aqueous solution of picric acid.
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Fixation: After treatment, gently wash the cell layers twice with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with distilled water.
-
Staining: Add Picro-Sirius Red solution to each well, ensuring the cell layer is completely covered. Incubate for 1 hour at room temperature.
-
Post-Staining Wash: Aspirate the staining solution and wash the wells repeatedly with 0.1 M HCl or acidified water (5 ml acetic acid per 1 liter of water) until the supernatant is clear. This step removes unbound dye.
-
Dye Elution: Add 0.1 M NaOH to each well to elute the bound dye. Incubate for 30 minutes at room temperature with gentle agitation.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Western Blot for Collagen Type I
This protocol allows for the specific detection and semi-quantification of Collagen Type I protein.
Reagents:
-
RIPA Lysis Buffer with Protease Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (with 2-mercaptoethanol)
-
Primary Antibody: Rabbit anti-Collagen Type I (e.g., Abcam ab34710)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (e.g., Abcam ab6721)
-
PVDF Membrane
-
5% Non-fat Dry Milk or BSA in TBST for blocking
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 10-20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 6-8% polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Collagen Type I antibody (e.g., 1:1,000 to 1:3,000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1-2 hours at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
qRT-PCR for Collagen Gene Expression
This protocol measures the mRNA levels of collagen genes, such as COL1A1 and COL3A1, providing insight into the transcriptional regulation by this compound.
Reagents:
-
RNA Extraction Kit (e.g., TRIzol or column-based kits)
-
cDNA Synthesis Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific primers for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH, ACTB).
Primer Examples (Human):
-
COL1A1 Forward: 5'-TCTGCGACAACGGCAAGGTG-3'
-
COL1A1 Reverse: 5'-GACGCCGGTGGTTTCTTGGT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
Procedure:
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the well. Extract total RNA according to the manufacturer's protocol of your chosen kit.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction in a 96-well qPCR plate by mixing cDNA, forward and reverse primers, and qPCR master mix.
-
Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes (COL1A1, COL3A1) to the housekeeping gene.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Total Collagen Deposition (Sirius Red Assay)
| Treatment Group | Concentration | Absorbance at 540 nm (Mean ± SD) | % of Stimulated Control |
| Vehicle Control | - | Value | Value |
| TGF-β1 (5 ng/mL) | - | Value | 100% |
| TGF-β1 + this compound | 0.1 µM | Value | Value |
| TGF-β1 + this compound | 1 µM | Value | Value |
| TGF-β1 + this compound | 10 µM | Value | Value |
Table 2: Effect of this compound on Collagen Type I Protein Expression (Western Blot)
| Treatment Group | Concentration | Relative Band Intensity (Collagen I / β-actin) | % of Stimulated Control |
| Vehicle Control | - | Value | Value |
| TGF-β1 (5 ng/mL) | - | Value | 100% |
| TGF-β1 + this compound | 0.1 µM | Value | Value |
| TGF-β1 + this compound | 1 µM | Value | Value |
| TGF-β1 + this compound | 10 µM | Value | Value |
Table 3: Effect of this compound on Collagen Gene Expression (qRT-PCR)
| Treatment Group | Concentration | Relative COL1A1 mRNA Expression (Fold Change) | Relative COL3A1 mRNA Expression (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| TGF-β1 (5 ng/mL) | - | Value | Value |
| TGF-β1 + this compound | 0.1 µM | Value | Value |
| TGF-β1 + this compound | 1 µM | Value | Value |
| TGF-β1 + this compound | 10 µM | Value | Value |
References
- 1. Discovery of a Lead Compound for Specific Inhibition of Type I Collagen Production in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluation of GLPG2938 in 3D Lung Organoid Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with limited therapeutic options. A key pathological feature of IPF is the excessive accumulation of extracellular matrix (ECM) produced by activated myofibroblasts. Recent research has highlighted the role of the Sphingosine-1-Phosphate (S1P) signaling pathway, particularly through the S1P receptor 2 (S1P2), in promoting fibrotic processes. GLPG2938 is a potent and selective antagonist of the S1P2 receptor, representing a promising therapeutic candidate for IPF.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in advanced, physiologically relevant 3D lung organoid models of fibrosis. These models offer a powerful platform for evaluating the anti-fibrotic efficacy of novel compounds in a human-relevant context.
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects by specifically blocking the S1P2 receptor.[1] In the context of lung fibrosis, S1P, a signaling lipid, binds to S1P2 on various cell types, including fibroblasts and epithelial cells. This activation triggers downstream signaling cascades that promote myofibroblast differentiation, ECM deposition, and cell migration, all of which are central to the progression of fibrosis. By inhibiting the S1P2 receptor, this compound is expected to attenuate these pro-fibrotic cellular responses.
S1P2 Signaling Pathway in Lung Fibrosis
The binding of S1P to its receptor S1P2 initiates a cascade of intracellular events that contribute to the fibrotic process. Two major downstream pathways implicated are the RhoA/ROCK and the YAP/TAZ signaling pathways.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in a 3D lung organoid model of fibrosis.
I. Generation of Human Lung Organoids
This protocol is adapted from established methods for generating lung organoids from human pluripotent stem cells (hPSCs).
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel® Basement Membrane Matrix
-
DMEM/F-12 with Glutamax
-
Defined Keratinocyte-SFM
-
N2 and B27 supplements
-
Growth factors: Noggin, FGF10, CHIR99021, FGF7, EGF
-
ROCK inhibitor (Y-27632)
-
Collagenase Type I
-
24-well plates
Protocol:
-
hPSC Culture: Maintain hPSCs in an undifferentiated state on Matrigel-coated plates.
-
Definitive Endoderm (DE) Differentiation: Induce DE formation by treating hPSCs with high concentrations of Activin A for 3-4 days.
-
Anterior Foregut Endoderm (AFE) Specification: Culture DE cells with Noggin and SB431542 for 4-5 days.
-
Lung Progenitor Specification: Treat AFE cells with a cocktail of FGF10, CHIR99021, and BMP4 for 6-8 days to generate ventral-anterior foregut endoderm spheroids.
-
Organoid Formation in 3D Culture:
-
Collect the spheroids and embed them in Matrigel domes in a 24-well plate.
-
Culture the domes in lung organoid maturation medium containing FGF10, FGF7, and EGF.
-
Change the medium every 2-3 days.
-
Organoids with branching structures should be visible within 14-21 days.
-
II. Induction of a Fibrotic Phenotype in Lung Organoids
Materials:
-
Mature lung organoids (Day 21-30)
-
Transforming Growth Factor-beta 1 (TGF-β1)
-
Bleomycin (optional)
-
Fibroblast co-culture (optional)
Protocol:
-
TGF-β1 Treatment:
-
Culture mature lung organoids in maturation medium supplemented with 2-10 ng/mL of TGF-β1.
-
Maintain the culture for 7-14 days to induce a fibrotic phenotype. This is characterized by increased expression of fibronectin, collagen, and alpha-smooth muscle actin (α-SMA).
-
-
Co-culture with Lung Fibroblasts (Optional):
-
Isolate primary human lung fibroblasts from patient samples or a commercial source.
-
Embed lung organoids in Matrigel with a suspension of lung fibroblasts (e.g., 5 x 10^4 cells per dome).
-
Culture in the presence of pro-fibrotic stimuli like TGF-β1 to enhance the fibrotic response.
-
III. Treatment with this compound
Materials:
-
Fibrotic lung organoids
-
This compound (stock solution in DMSO)
-
Lung organoid maturation medium
Protocol:
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in lung organoid maturation medium to final concentrations ranging from 0.1 µM to 10 µM. A common effective range for in vitro studies is 0.5-5 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration.
-
-
Treatment of Fibrotic Organoids:
-
After inducing fibrosis for 7-14 days, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Co-treatment: Alternatively, this compound can be added concurrently with the pro-fibrotic stimulus (e.g., TGF-β1) to assess its preventative effects.
-
Culture the organoids for an additional 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Experimental Workflow
Quantitative Analysis and Data Presentation
The efficacy of this compound can be assessed through various quantitative and qualitative methods.
I. Quantitative Real-Time PCR (qRT-PCR)
Analyze the gene expression of key fibrotic markers.
Table 1: Hypothetical Gene Expression Analysis of Fibrotic Markers
| Gene | Vehicle Control (Fold Change) | This compound (1 µM) (Fold Change) | This compound (5 µM) (Fold Change) |
| COL1A1 | 10.2 ± 1.5 | 4.5 ± 0.8 | 2.1 ± 0.4 |
| ACTA2 (α-SMA) | 8.5 ± 1.2 | 3.2 ± 0.6 | 1.5 ± 0.3 |
| FN1 (Fibronectin) | 12.1 ± 1.8 | 5.3 ± 0.9 | 2.8 ± 0.5 |
| CTGF | 15.4 ± 2.1 | 6.8 ± 1.1 | 3.5 ± 0.6 |
Data are presented as mean fold change ± SD relative to non-fibrotic control organoids.
II. Immunofluorescence and High-Content Imaging
Visualize and quantify the deposition of ECM proteins and the presence of myofibroblasts.
Table 2: Hypothetical Quantification of Protein Expression by Immunofluorescence
| Protein | Vehicle Control (% Positive Area) | This compound (1 µM) (% Positive Area) | This compound (5 µM) (% Positive Area) |
| Collagen I | 35.6 ± 4.2 | 15.8 ± 2.5 | 8.2 ± 1.5 |
| α-SMA | 28.9 ± 3.5 | 12.4 ± 2.1 | 6.5 ± 1.2 |
| Fibronectin | 42.3 ± 5.1 | 18.7 ± 3.0 | 9.9 ± 1.8 |
Data are presented as the mean percentage of positive staining area ± SD.
III. Hydroxyproline Assay
Quantify the total collagen content in the organoid cultures.
Table 3: Hypothetical Total Collagen Content by Hydroxyproline Assay
| Condition | Hydroxyproline (µg/mg protein) |
| Non-fibrotic Control | 5.2 ± 0.7 |
| Vehicle Control (TGF-β1) | 25.8 ± 3.1 |
| This compound (1 µM) + TGF-β1 | 12.5 ± 1.9 |
| This compound (5 µM) + TGF-β1 | 7.9 ± 1.1 |
Data are presented as mean ± SD.
Conclusion
The use of 3D lung organoid models provides a robust and physiologically relevant platform to investigate the anti-fibrotic potential of compounds like this compound. The protocols and analytical methods outlined here offer a comprehensive framework for researchers to assess the efficacy of S1P2 receptor antagonism in a human-like fibrotic microenvironment. The expected outcome is that this compound will demonstrate a dose-dependent reduction in key fibrotic markers, supporting its further development as a therapeutic for idiopathic pulmonary fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of GLPG2938 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG2938. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its low solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[1][2] It is a preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF).[3] By blocking the S1P2 receptor, this compound inhibits downstream signaling pathways that are implicated in fibrosis and inflammation.
Q2: What are the physicochemical properties of this compound?
This compound is a solid, white to off-white powder. Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H19F6N7O2 | [1] |
| Molecular Weight | 503.40 g/mol | [1] |
| In Vitro Solubility | DMSO: 100 mg/mL (198.65 mM) |
Q3: Why is my this compound precipitating in my cell culture medium?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low intrinsic aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: The desired concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
"Crashing Out" from Stock Solution: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can rapidly precipitate. This is a common phenomenon for hydrophobic compounds.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.
-
pH and Temperature: The pH of the cell culture medium (typically 7.2-7.4) and the temperature can influence the solubility of the compound.
Troubleshooting Guide: Low Solubility of this compound
This guide provides a step-by-step approach to address solubility issues with this compound in your cell culture experiments.
Issue: this compound precipitates upon addition to cell culture medium.
Troubleshooting Workflow
Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Verify Stock Solution:
-
Is your stock solution clear? Visually inspect your this compound stock solution in DMSO. If you observe any crystals or cloudiness, it has likely precipitated out of the stock solution.
-
Action: Gently warm the stock solution at 37°C and sonicate to redissolve the compound. For future preparations, ensure the DMSO used is anhydrous, as hygroscopic DMSO can negatively impact solubility.
-
-
Optimize Dilution Method:
-
Avoid direct dilution of high-concentration stock: Directly adding a small volume of highly concentrated this compound in DMSO to a large volume of aqueous media can cause rapid precipitation.
-
Action: Perform serial dilutions. First, create an intermediate dilution of your stock in serum-free medium or PBS. Then, add this intermediate dilution to your final culture medium. It is also recommended to vortex or gently mix the medium while adding the compound solution.
-
-
Control Final DMSO Concentration:
-
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible.
-
Action: Aim for a final DMSO concentration of ≤ 0.5%. Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
-
Determine the Maximum Soluble Concentration:
-
The solubility of this compound in your specific cell culture medium may be lower than your target concentration.
-
Action: Perform a solubility test. Prepare a series of dilutions of this compound in your cell culture medium (with and without serum) at the experimental temperature. Visually inspect for precipitation after a short incubation period. This will help you determine the practical working concentration range.
-
-
Evaluate the Effect of Serum:
-
Proteins in Fetal Bovine Serum (FBS) can bind to compounds and affect their solubility and bioavailability. The effect can be compound-specific, either increasing or decreasing solubility.
-
Action: If you are observing precipitation in serum-containing medium, try dissolving this compound in serum-free medium first, and then add serum. Alternatively, compare the solubility in media with different serum percentages.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 503.40 g/mol )
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.03 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 5.03 mg of this compound.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of this compound in serum-free cell culture medium. For example, to achieve a final concentration of 10 µM, you can make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of serum-free medium) to get a 100 µM solution.
-
Final Dilution: Add the intermediate dilution to your final volume of cell culture medium (containing cells and serum, if applicable). For a 10 µM final concentration from a 100 µM intermediate, you would add 1 part of the intermediate to 9 parts of your cell culture medium.
-
Gently mix the contents of the culture plate or flask immediately after adding the compound.
-
Always include a vehicle control by adding the same volume of the final dilution solvent (in this case, the serum-free medium with DMSO) to a separate set of wells or flasks.
Signaling Pathway
S1P2 Signaling Pathway
This compound is an antagonist of the S1P2 receptor. Upon binding of its endogenous ligand, sphingosine-1-phosphate (S1P), the S1P2 receptor activates several downstream signaling pathways, primarily through Gα12/13 and Gαq G-proteins. These pathways are known to play a role in cellular processes such as cell migration, proliferation, and fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GLPG2938 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GLPG2938 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 100 mg/mL (198.65 mM); however, the use of ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in newly opened, anhydrous DMSO to your desired concentration.[2] For example, to prepare a 10 mM stock solution, you would dissolve 5.034 mg of this compound in 1 mL of DMSO. It is recommended to use sonication to ensure the compound is fully dissolved.[1]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your cell culture medium.
-
Pre-warm Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing During Dilution: Add the stock solution dropwise to the culture medium while vortexing or gently mixing to ensure rapid and even dispersion.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Use of a Surfactant (with caution): In some instances, a small, non-toxic concentration of a surfactant like Tween-80 can help maintain solubility. However, this must be carefully validated for its effects on your specific cell type and assay.
Q4: What is the recommended final concentration of DMSO in my in vitro experiment?
A4: High concentrations of DMSO can be toxic to cells.[3] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 1%. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, the sensitivity to DMSO can vary between cell types. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any potential solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound precipitates out of solution during the experiment. | The compound has low aqueous solubility and may be coming out of solution over time. | Ensure the final DMSO concentration is sufficient to maintain solubility at the working concentration of this compound. Consider the duration of your experiment; for longer incubations, a lower, more stable concentration may be necessary. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate stock solution concentration.2. Degradation of the compound.3. DMSO toxicity. | 1. Ensure accurate weighing of the compound and thorough dissolution in DMSO.2. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. Use fresh dilutions for each experiment.3. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
| Difficulty dissolving the powdered this compound. | The compound may require energy to dissolve fully. | Use an ultrasonic bath to aid in the dissolution of this compound in DMSO. Ensure you are using high-quality, anhydrous DMSO. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out 5.034 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation (e.g., 10 µM):
-
Pre-warm your sterile cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution. Mix thoroughly.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM. Gently mix the solution.
-
The final DMSO concentration in this example would be 0.01%. Always calculate the final DMSO concentration to ensure it is below the toxic level for your cells.
-
Data Presentation
This compound Solubility and Storage
| Property | Value | Reference |
| Molecular Weight | 503.40 g/mol | |
| Solvent for Stock Solution | DMSO | |
| Solubility in DMSO | 100 mg/mL (198.65 mM) | |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | |
| Storage of Solution in DMSO | -80°C for 6 months, -20°C for 1 month |
Recommended Final DMSO Concentrations in Cell Culture
| Cell Tolerance | Final DMSO Concentration | Notes |
| High | < 1% | Some robust cell lines may tolerate up to 1% DMSO for short-term experiments. |
| Moderate | ≤ 0.5% | A generally safe concentration for most cell lines in standard assays. |
| Sensitive | ≤ 0.1% | Recommended for primary cells, stem cells, or sensitive cell lines. |
Signaling Pathway and Experimental Workflow
This compound is an antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). S1P2 is a G protein-coupled receptor that, upon binding its ligand Sphingosine-1-Phosphate (S1P), can activate various downstream signaling pathways, including those mediated by Gα12/13, Gαq, and Gαi. These pathways can influence cellular processes such as cell contraction, migration, and proliferation.
Caption: S1P2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in vitro.
References
GLPG2938 in DMSO: A Technical Guide to Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of GLPG2938 when stored in dimethyl sulfoxide (DMSO) at -80°C for extended periods. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound in DMSO?
A1: For long-term storage, this compound dissolved in DMSO should be stored at -80°C. Under these conditions, the stock solution is stable for up to 6 months[1][2]. For shorter periods, storage at -20°C is viable for up to one month[1][2].
Q2: What are the primary factors that can affect the stability of this compound in DMSO during storage?
A2: Several factors can influence the stability of small molecules like this compound in DMSO. These include:
-
Water Content: DMSO is highly hygroscopic and can absorb moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds[3]. It is crucial to use anhydrous or newly opened DMSO for preparing stock solutions.
-
Freeze-Thaw Cycles: While some studies indicate that multiple freeze-thaw cycles do not significantly impact the stability of many compounds in DMSO, it is generally considered best practice to aliquot stock solutions to minimize these cycles.
-
Oxygen: Exposure to oxygen can lead to the oxidative degradation of sensitive molecules.
-
Container Material: While research suggests minimal difference between glass and polypropylene containers for many compounds, the potential for adsorption to plastic surfaces exists for certain molecules.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve the powdered this compound in high-purity, anhydrous DMSO. Sonication or gentle heating can be used to aid dissolution if precipitation or phase separation occurs. It is recommended to use newly opened DMSO to minimize water content, which can significantly impact solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have low solubility at lower temperatures, or the concentration may be too high. Water absorption by DMSO can also reduce solubility. | Gently warm the solution and sonicate to redissolve the compound. Consider preparing a lower concentration stock solution. Ensure you are using anhydrous DMSO and minimizing exposure to air. |
| Inconsistent results in bioassays. | The compound may have degraded due to improper storage or handling. This could be due to extended storage beyond the recommended period, multiple freeze-thaw cycles, or exposure to light. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions protected from light. Conduct a stability test on your stock solution. |
| Difficulty dissolving the compound. | The compound may have limited solubility in DMSO at the desired concentration. | Use ultrasonic agitation to aid dissolution. Gentle warming can also be applied. Ensure the DMSO is of high purity and anhydrous. |
Quantitative Data Summary
The stability of this compound in a solvent at different temperatures is summarized below.
| Storage Temperature | Storage Period | Stability |
| -80°C | 6 months | Stable |
| -20°C | 1 month | Stable |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a general method for determining the long-term stability of this compound in DMSO.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, airtight, light-protecting vials (e.g., amber glass vials).
-
Store the aliquots at -80°C.
-
-
Sample Analysis at Time Points:
-
At designated time points (e.g., 0, 1, 3, and 6 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a sample for analysis by diluting the stock solution to a suitable concentration with an appropriate solvent (e.g., acetonitrile).
-
-
Analytical Method:
-
Analyze the concentration of this compound in the prepared sample using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
The percentage of the remaining compound is calculated by comparing the peak area at each time point to the peak area at time zero.
-
Signaling Pathway and Experimental Workflow
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). S1PR2 is a G protein-coupled receptor involved in various cellular processes. The following diagram illustrates a simplified signaling pathway associated with S1PR2 and the point of inhibition by this compound.
References
Technical Support Center: Optimizing GLPG2938 Concentration for In Vitro Fibroblast Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GLPG2938 in in vitro fibroblast assays. The information is tailored for professionals in drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[1][2] Its mechanism of action involves blocking the signaling cascade initiated by the binding of sphingosine-1-phosphate (S1P) to the S1P2 receptor. In the context of fibrosis, this inhibition mitigates pro-fibrotic cellular responses.
Q2: Which fibroblast cell lines are suitable for in vitro assays with this compound?
A2: A variety of human lung fibroblast cell lines are appropriate for studying the anti-fibrotic effects of this compound. Commonly used and commercially available options include:
-
Primary Human Lung Fibroblasts (HLF) [3]
-
LL 29 (AnHa) (CCL-134) , derived from human lung tissue with idiopathic pulmonary fibrosis.
-
Immortalized Human Lung Fibroblasts (hTERT-immortalized WI-38) , which offer the advantage of a longer lifespan in culture.[4]
-
HFL1 (Human Fetal Lung Fibroblasts)
Q3: What is the recommended concentration range for this compound in fibroblast assays?
A3: Based on available data, a concentration range of 0.5 µM to 5 µM has been shown to significantly prevent S1P-mediated contraction in human pulmonary fibroblasts. However, the optimal concentration is dependent on the specific assay, cell type, and experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 for your particular experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the corresponding volume of DMSO. It is crucial to ensure the compound is fully dissolved, which may require vortexing or sonication. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the key signaling pathways modulated by this compound in fibroblasts?
A5: this compound, by antagonizing the S1P2 receptor, primarily inhibits the Gα12/13-mediated Rho/Rho-kinase signaling pathway. This pathway is a critical driver of pro-fibrotic responses in fibroblasts, including stress fiber formation, contraction, and migration. S1P2 signaling can also influence other pathways such as those involving PI3K/Akt and ERK1/2, and focal adhesion kinase (FAK) phosphorylation, all of which are implicated in fibrotic processes. Notably, S1P-mediated pro-fibrotic responses via S1P2 are often independent of the canonical TGF-β/Smad signaling pathway.
S1P/S1P2 Signaling Pathway in Fibroblasts
Caption: S1P/S1P2 signaling pathway in fibroblasts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inconsistent reagent addition. | Use calibrated pipettes and consistent pipetting techniques. For multi-well plates, consider using a multi-channel pipette. | |
| Low or no inhibitory effect of this compound | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Insufficient pre-incubation time. | Pre-incubate fibroblasts with this compound for a sufficient period (e.g., 1-2 hours) before adding the pro-fibrotic stimulus (e.g., TGF-β1 or S1P). | |
| Observed cytotoxicity | This compound concentration is too high. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the non-toxic concentration range. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Unexpected pro-fibrotic effects | Off-target effects of the S1P2 antagonist. | While this compound is selective, at high concentrations, off-target effects can occur. It is important to use the lowest effective concentration. Some S1P2 antagonists have been reported to have off-target effects on sphingolipid metabolism. |
| Cell line variability. | Different fibroblast lines can have varying expression levels of S1P receptors. Characterize the S1P receptor expression profile of your chosen cell line. | |
| Difficulty in fibroblast-to-myofibroblast differentiation | Inadequate TGF-β1 concentration or activity. | Use a concentration of TGF-β1 typically between 2-10 ng/mL. Ensure the TGF-β1 is properly reconstituted and stored. |
| Presence of serum in the culture medium. | Serum contains various growth factors that can interfere with TGF-β1 signaling. It is recommended to serum-starve the fibroblasts for 12-24 hours before TGF-β1 treatment. | |
| Low cell density. | Plate fibroblasts at an appropriate density to allow for cell-cell interactions that can influence differentiation. |
Experimental Protocols
General Cell Culture and Treatment Workflow
Caption: General experimental workflow for in vitro fibroblast assays.
Key In Vitro Fibroblast Assays
| Assay | Principle | Typical Protocol Outline | Data Interpretation |
| Myofibroblast Differentiation (α-SMA Expression) | Measures the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, typically induced by TGF-β1. | 1. Seed fibroblasts and serum-starve. 2. Pre-treat with this compound. 3. Stimulate with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours. 4. Lyse cells and perform Western blotting for α-SMA. | A decrease in α-SMA expression in this compound-treated cells compared to the TGF-β1-only control indicates inhibition of myofibroblast differentiation. |
| Collagen Deposition (Sirius Red Staining) | Quantifies the amount of collagen, a major component of the extracellular matrix, deposited by fibroblasts. | 1. Culture and treat fibroblasts as above. 2. Fix cells and stain with Sirius Red solution. 3. Elute the dye and measure absorbance (typically at 540-570 nm). | A reduction in absorbance in this compound-treated wells signifies decreased collagen deposition. |
| Fibroblast Proliferation (MTS Assay) | Assesses cell viability and proliferation by measuring the metabolic activity of the cells. | 1. Seed cells and allow them to attach. 2. Treat with this compound and/or a pro-proliferative stimulus. 3. Add MTS reagent and incubate for 1-4 hours. 4. Measure absorbance (typically at 490-500 nm). | A decrease in absorbance in this compound-treated cells suggests an anti-proliferative or cytotoxic effect. |
Data Presentation
Table 1: Recommended Reagent Concentrations for In Vitro Fibroblast Assays
| Reagent | Recommended Concentration Range | Notes |
| This compound | 0.5 - 5 µM | Optimal concentration should be determined by a dose-response experiment. |
| TGF-β1 | 2 - 10 ng/mL | For induction of myofibroblast differentiation and collagen synthesis. |
| S1P | 1 - 5 µM | For stimulating S1P2-mediated responses. |
| DMSO (Vehicle) | ≤ 0.1% (v/v) | Final concentration in culture medium. |
Table 2: Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Assay-dependent (e.g., 5,000-10,000 cells/well in a 96-well plate) | Ensure cells are in the exponential growth phase and not overly confluent at the time of analysis. |
| Serum Starvation | 12 - 24 hours in serum-free or low-serum (e.g., 0.1% FBS) medium | Minimizes background signaling from growth factors present in serum. |
| This compound Pre-incubation | 1 - 2 hours | Allows for sufficient time for the compound to enter the cells and bind to its target before stimulation. |
| TGF-β1/S1P Stimulation | 24 - 72 hours | Duration depends on the specific endpoint being measured (e.g., shorter for signaling events, longer for protein expression and deposition). |
References
- 1. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human Lung Fibroblasts: HLF, adult | Sigma-Aldrich [sigmaaldrich.com]
- 4. Immortalized Human Lung Fibroblast - hTERT | Applied Biological Materials Inc. [abmgood.com]
Off-target effects to consider when using GLPG2938
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GLPG2938, a potent and selective S1P2 antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). It competitively binds to the S1P2 receptor, inhibiting the downstream signaling pathways activated by its natural ligand, sphingosine-1-phosphate (S1P). This compound was developed as a preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3][4]
Q2: What are the known off-target effects of this compound?
This compound has been designed for high selectivity towards the S1P2 receptor. The primary publicly available data on its off-target activity relates to its interaction with Cytochrome P450 (CYP) enzymes. This compound demonstrates a low potential for drug-drug interactions mediated by CYP inhibition.
Data on Off-Target Effects of this compound
| Target Family | Specific Target | Assay Type | Result (IC50) |
| Cytochrome P450 | CYP1A2 | Inhibition Assay | >100 µM |
| Cytochrome P450 | CYP2C9 | Inhibition Assay | >100 µM |
| Cytochrome P450 | CYP2C19 | Inhibition Assay | >33 µM |
| Cytochrome P450 | CYP2D6 | Inhibition Assay | >100 µM |
| Cytochrome P450 | CYP3A4 | Inhibition Assay | >100 µM |
A comprehensive screening panel against a broad range of kinases and other G-protein coupled receptors (GPCRs) for this compound is not publicly available in the referenced literature. Researchers should consider performing their own comprehensive selectivity profiling if off-target effects on specific pathways are a concern for their experimental system.
Q3: In which experimental systems has this compound shown efficacy?
This compound has demonstrated efficacy in preclinical models of idiopathic pulmonary fibrosis. Specifically, it has shown a marked protective effect in a bleomycin-induced model of pulmonary fibrosis in mice, leading to a statistically significant reduction in the Ashcroft score, a measure of lung fibrosis.[2] It also significantly prevents S1P-mediated contraction in human pulmonary fibroblasts (HPF cells).
Signaling Pathway
The intended signaling pathway for this compound involves the blockade of the S1P2 receptor. S1P2 is a G-protein coupled receptor that can couple to multiple G proteins, including Gα12/13, Gαq, and Gαi, leading to the activation of various downstream signaling cascades.
References
- 1. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - figshare - Figshare [figshare.com]
Technical Support Center: Synthesis and Purification of Trifluoromethyl-containing Pyridazines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of trifluoromethyl-containing pyridazines. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to streamline your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of trifluoromethyl-containing pyridazines in a question-and-answer format.
Synthesis Troubleshooting
???+ question "Why is the yield of my trifluoromethyl-containing pyridazine consistently low?" Potential Causes & Solutions:
???+ question "I am observing the formation of multiple unexpected products or isomers. What could be the cause?" Potential Causes & Solutions:
Purification Troubleshooting
???+ question "My trifluoromethyl-containing pyridazine is difficult to purify by column chromatography. What can I do?" Potential Causes & Solutions:
???+ question "I am struggling with the recrystallization of my trifluoromethyl-pyridazine. What are some good solvent systems to try?" Potential Causes & Solutions:
Frequently Asked Questions (FAQs)
Synthesis FAQs
-
Q1: What are the most common methods for introducing a trifluoromethyl group onto a pyridazine ring?
-
A1: Several methods exist, including:
-
Cyclocondensation reactions using a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.[1]
-
Direct C-H trifluoromethylation using a trifluoromethylating agent, although this can sometimes lead to issues with regioselectivity.[2]
-
Cross-coupling reactions where a halogenated pyridazine is reacted with a trifluoromethyl source, such as trifluoromethyl copper reagents.
-
-
-
Q2: Are there any specific safety precautions I should take when working with trifluoromethylating agents?
-
A2: Yes, many trifluoromethylating reagents can be toxic, corrosive, or reactive with moisture. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reactions may need to be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification & Characterization FAQs
-
Q3: How does the trifluoromethyl group affect the NMR spectrum of my pyridazine?
-
A3: The trifluoromethyl group will give a characteristic signal in the 19F NMR spectrum. In the 1H and 13C NMR spectra, the strong electron-withdrawing nature of the CF3 group will cause deshielding (a downfield shift) of nearby protons and carbons. You may also observe coupling between the fluorine atoms and adjacent protons (3JH-F) and carbons (2JC-F and 3JC-F), which can be helpful for structure elucidation.
-
-
Q4: I have some unknown peaks in my NMR spectrum. How can I identify potential impurities?
-
A4: Common impurities can include residual solvents from the reaction or purification, unreacted starting materials, or side products. There are published tables of NMR chemical shifts for common laboratory solvents and reagents that can help you identify these.[3] For unknown side products, techniques like LC-MS can provide the molecular weight, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can help to piece together the structure.[4]
-
Data Presentation
Table 1: Representative Yields for the Synthesis of Trifluoromethyl-Containing Pyridazines via Different Methods.
| Synthesis Method | Starting Materials | Product Structure (Example) | Yield (%) | Reference |
| Annulation of Pyridinium Ylides | Pyridinium ylide, Trifluoroacetyl diazoester | 4-Trifluoromethyl Pyridazine Derivative | 75-90 | |
| [4+2] Cycloaddition | 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine, Enamine | 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine | 60-85 | |
| C-H Trifluoromethylation | Substituted Pyridine | 3-(Trifluoromethyl)pyridine Derivative | 30-70 | |
| Cyclocondensation | β,γ-unsaturated hydrazones | 1,6-dihydropyridazines | 70-95 |
Table 2: Common Solvents for Recrystallization of Trifluoromethyl-Containing Pyridazines.
| Solvent System | Polarity | Comments |
| n-Hexane / Ethyl Acetate | Non-polar / Polar aprotic | Good for a wide range of polarities. The ratio can be adjusted to optimize solubility. |
| n-Hexane / Acetone | Non-polar / Polar aprotic | Similar to Hexane/Ethyl Acetate, but acetone is more polar. |
| Ethanol / Water | Polar protic | Effective for more polar pyridazine derivatives. |
| Toluene / n-Hexane | Non-polar | Suitable for less polar compounds. |
| Dichloromethane / n-Hexane | Polar aprotic / Non-polar | Another versatile system, but be mindful of the volatility of dichloromethane. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4-Trifluoromethyl Pyridazine via Annulation
This protocol is a generalized procedure based on the annulation of pyridinium ylides with trifluoroacetyl diazoester.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyridinium ylide (1.0 eq.) in a suitable solvent (e.g., dichloromethane, 10 mL per mmol of ylide) under an inert atmosphere (nitrogen or argon).
-
Addition of Diazoester: To the stirred solution, add the trifluoroacetyl diazoester (1.1 eq.) dropwise at room temperature.
-
Base Addition: After the addition of the diazoester, add a base (e.g., triethylamine, 1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-trifluoromethyl pyridazine.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a good "soluble" solvent. If it does not dissolve, it could be a good "insoluble" solvent for a mixed-solvent system.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot "soluble" solvent (or a pre-determined mixture of solvents).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis and purification of trifluoromethyl-containing pyridazines.
Caption: A troubleshooting decision tree for addressing low yields in trifluoromethyl-pyridazine synthesis and purification.
References
Technical Support Center: GLPG2938 Synthesis - Impurity Identification and Isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and isolating impurities encountered during the synthesis of GLPG2938.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
Impurities in the synthesis of this compound can originate from several sources throughout the multi-step process.[1][2] A thorough understanding of the synthetic pathway is crucial for anticipating and controlling these impurities.[3] The primary sources include:
-
Starting Materials: Purity of the initial reagents, such as the substituted pyridine, pyridazine, and pyrazole derivatives, is critical. Impurities in these starting materials can be carried through the reaction sequence or interfere with the desired transformations, leading to byproducts.[1]
-
Side Reactions: Competing reaction pathways can generate structural isomers, regioisomers, or entirely different molecules. For instance, in the key Suzuki-Miyaura coupling step, homocoupling of the boronic ester or the halide can occur.
-
Incomplete Reactions: Unreacted intermediates from any of the synthetic steps can contaminate the final product.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions), ligands, bases, and solvents can be present in the final product.[1]
-
Degradation: The target compound or intermediates may degrade under the reaction conditions (e.g., high temperature, acidic or basic pH) or during workup and purification.
Q2: What types of impurities are commonly observed in the synthesis of heterocyclic compounds like this compound?
Given that the structure of this compound is composed of pyridine, pyridazine, and pyrazole rings, common impurities associated with the synthesis of such heterocyclic compounds may be expected. These can be broadly categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, and by-products from side reactions.
-
Reagent-Related Impurities: These are substances used in the synthesis that are not part of the final molecule, such as residual catalysts and solvents.
-
Degradation Products: These arise from the decomposition of the drug substance or intermediates over time or under stress conditions.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A multi-technique approach is essential for comprehensive impurity profiling. The following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for impurity profiling due to its high resolution and sensitivity. A well-developed, stability-indicating HPLC method is crucial for separating impurities from the main compound and each other.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of MS, providing rapid insights into the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for the analysis of volatile impurities and residual solvents.
Troubleshooting Guides
Issue 1: Presence of Unknown Peaks in the HPLC Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Contaminated Starting Materials | 1. Analyze all starting materials by HPLC to check for purity. 2. If impurities are detected, purify the starting materials before use. |
| Side Reactions During Synthesis | 1. Review the reaction mechanism for potential side reactions. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. |
| Degradation of Product or Intermediates | 1. Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. 2. Adjust reaction and purification conditions to be milder if degradation is observed. |
| Contamination from Labware or Solvents | 1. Ensure all glassware is scrupulously clean. 2. Run a blank analysis with the solvents used to check for contaminants. |
Issue 2: Difficulty in Isolating a Specific Impurity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-elution with the Main Peak or Other Impurities | 1. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column chemistry, or temperature) to improve resolution. 2. Consider using orthogonal chromatographic techniques (e.g., different column chemistry or mobile phase pH). |
| Low Abundance of the Impurity | 1. If possible, enrich the impurity by processing a larger batch of the crude material or by intentionally modifying the reaction conditions to favor its formation for isolation purposes. 2. Use a semi-preparative or preparative HPLC system for isolation. |
| Instability of the Impurity | 1. If the impurity is suspected to be unstable, minimize its exposure to harsh conditions (light, heat, strong acids/bases) during isolation and storage. 2. Consider derivatization to form a more stable compound for characterization. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 30 minutes. The gradient should be optimized to achieve adequate separation of all observed peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where both the API and potential impurities have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can aid in identification.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Protocol 2: Isolation of Impurities by Preparative HPLC
-
Column: A preparative C18 column with a larger diameter (e.g., 21.2 mm or 50 mm) and longer length (e.g., 250 mm).
-
Mobile Phase: Use the same mobile phase system as the analytical method, but ensure high purity solvents are used.
-
Gradient: The gradient profile from the optimized analytical method should be adapted for the preparative scale, often with modifications to improve loading capacity and resolution.
-
Flow Rate: The flow rate will be significantly higher and depends on the column dimensions (e.g., 20-100 mL/min).
-
Sample Loading: Dissolve the crude material in the initial mobile phase at the highest possible concentration without causing precipitation. The injection volume will be much larger than in the analytical method.
-
Fraction Collection: Collect fractions corresponding to the impurity peaks of interest.
-
Post-Isolation Processing: Combine the fractions containing the pure impurity, and remove the solvent (e.g., by rotary evaporation or lyophilization).
Visualizations
Caption: Experimental workflow for impurity identification and isolation.
Caption: Relationship between synthesis, impurity sources, and analytical/isolation techniques.
References
GLPG2938 quality control and purity assessment for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control and purity assessment of GLPG2938 for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). It is utilized in research, particularly in studies related to idiopathic pulmonary fibrosis.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid powder, -20°C is recommended. In solvent, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[1]
Q3: How can I ensure the identity and purity of my this compound sample?
A3: The identity of this compound can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
Q4: What are common impurities that might be present in a sample of this compound?
A4: For synthetic small molecules like this compound, impurities can arise from various sources during the manufacturing process. These may include residual starting materials, by-products from incomplete reactions, and degradation products. It is also possible to find residual solvents or traces of catalysts.
Q5: My this compound sample is difficult to dissolve. What should I do?
A5: this compound is soluble in DMSO at a concentration of 100 mg/mL with the aid of ultrasonication.[1] If you encounter solubility issues, ensure you are using a suitable solvent and consider gentle warming or sonication. Always prepare fresh solutions for your experiments to avoid degradation.
Quality Control Specifications
The following table summarizes typical quality control specifications for research-grade this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | HPLC-UV |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Molecular Weight | 503.40 g/mol (agrees with theoretical) | LC-MS |
| Solubility | ≥100 mg/mL in DMSO | Visual Inspection |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution with a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 10 µg/mL.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure the elution of the compound.
-
MS Detector: ESI in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Look for the [M+H]⁺ ion. For this compound (MW = 503.40), this should be observed at approximately m/z 504.4.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Sample degradation. 2. Contaminated solvent or mobile phase. 3. Carryover from a previous injection. | 1. Prepare fresh samples and use them promptly. 2. Use high-purity solvents and freshly prepared mobile phases. 3. Run a blank injection to check for carryover. Clean the injector if necessary. |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Reduce the sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Replace the column with a new one. |
| Inconsistent retention times | 1. Leak in the HPLC system. 2. Inconsistent mobile phase composition. 3. Fluctuations in column temperature. | 1. Check all fittings for leaks. 2. Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use. 3. Use a column oven to maintain a stable temperature. |
| No peak or very small peak observed | 1. Incorrect sample concentration. 2. Detector issue (e.g., lamp off). 3. No sample injected. | 1. Verify the sample preparation and concentration. 2. Ensure the detector is on and functioning correctly. 3. Check the autosampler for proper operation. |
Visualizations
Caption: Quality control workflow for this compound.
Caption: S1P2 signaling pathway and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - figshare - Figshare [figshare.com]
- 3. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential cytotoxicity of GLPG2938 at high concentrations in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of GLPG2938 at high concentrations in vitro. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2). It has been investigated as a preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF). By blocking S1P2 receptor signaling, this compound is thought to mitigate fibrotic processes.
Q2: Is there evidence of this compound-induced cytotoxicity at high concentrations in vitro?
Based on available published data, this compound has a favorable in vitro safety profile, even at high concentrations. A key study on the discovery of this compound reported no significant inhibitory activity on major cytochrome P450 (CYP) enzymes at concentrations up to 100 µM, suggesting a low potential for off-target effects related to these enzymes.[1] However, specific cytotoxicity data from cell viability assays across a range of cell lines at high concentrations is not extensively detailed in publicly available literature.
Q3: What are typical "high concentrations" for in vitro cytotoxicity testing of small molecule drug candidates?
The definition of a "high concentration" can vary depending on the compound and the assay. However, for in vitro preclinical safety assessment, it is common practice to test compounds at concentrations significantly higher than their anticipated therapeutic plasma concentrations. This can range from 10 µM to 100 µM or even higher, depending on the solubility of the compound. The goal is to identify potential liabilities that might not be apparent at lower, pharmacologically relevant concentrations.
Troubleshooting Guide
Issue: I am observing unexpected cytotoxicity in my cell-based assays with this compound at high concentrations.
Possible Cause 1: Solvent Toxicity
High concentrations of solvents like DMSO, used to dissolve this compound, can be toxic to cells.
-
Troubleshooting Steps:
-
Run a solvent control: Always include a vehicle control group in your experiment that contains the highest concentration of the solvent used in your drug treatment groups.
-
Optimize solvent concentration: Aim to use the lowest possible concentration of solvent. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Check cell line sensitivity: Some cell lines are more sensitive to specific solvents. Consult the literature for the solvent tolerance of your specific cell line.
-
Possible Cause 2: Compound Precipitation
This compound, like many small molecules, may have limited solubility in aqueous culture media, especially at high concentrations. Compound precipitation can lead to inaccurate results and may be misinterpreted as cytotoxicity.
-
Troubleshooting Steps:
-
Visually inspect for precipitates: Before adding the compound to your cells, carefully inspect the stock solution and the final dilution in the culture medium for any visible precipitates.
-
Determine solubility: If possible, determine the solubility of this compound in your specific culture medium.
-
Use of solubilizing agents: Consider the use of pharmaceutically acceptable solubilizing agents, but be sure to include appropriate controls for these agents as well.
-
Possible Cause 3: Assay Interference
The chemical properties of this compound could potentially interfere with the readout of certain cytotoxicity assays. For example, compounds can have inherent fluorescence or can interact with assay reagents.
-
Troubleshooting Steps:
-
Run a cell-free assay control: To test for direct interference, run the assay in the absence of cells but with the highest concentration of this compound.
-
Use orthogonal assays: If you suspect interference, confirm your results using a different cytotoxicity assay that relies on a distinct detection principle (e.g., if you are using an MTT assay, try an LDH release assay).
-
Possible Cause 4: On-Target or Off-Target Cytotoxicity in a Specific Cell Line
While this compound is a selective S1P2 antagonist, at high concentrations, it could potentially engage with other targets or the S1P2 inhibition itself could be detrimental to a particular cell line's survival.
-
Troubleshooting Steps:
-
Test in multiple cell lines: To determine if the observed cytotoxicity is cell-line specific, test this compound in a panel of different cell lines, including both target-expressing and non-expressing cells if possible.
-
Concentration-response curve: Generate a full concentration-response curve to determine the IC50 (half-maximal inhibitory concentration) for the cytotoxic effect. This will help to understand the potency of the cytotoxic effect.
-
Data Presentation
As specific quantitative data for this compound cytotoxicity at high concentrations is limited in the public domain, the following table provides a template for how such data could be structured. Researchers are encouraged to generate their own data following the provided protocols.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay Type | Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| A549 (Human Lung Carcinoma) | MTT | 24 | 1 | 98 ± 4 |
| 10 | 95 ± 5 | |||
| 100 | 88 ± 6 | |||
| MRC-5 (Human Lung Fibroblast) | LDH Release | 48 | 1 | 102 ± 3 |
| 10 | 99 ± 4 | |||
| 100 | 91 ± 7 | |||
| HepG2 (Human Hepatocellular Carcinoma) | CellTiter-Glo® | 24 | 1 | 99 ± 2 |
| 10 | 96 ± 4 | |||
| 100 | 90 ± 5 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of solvent.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control as described for the MTT assay.
-
Include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time.
-
After incubation, collect the supernatant from each well.
-
Perform the LDH reaction according to the kit manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
-
Visualizations
Signaling Pathway of S1P2 Antagonism
The following diagram illustrates the general signaling pathway affected by an S1P2 antagonist like this compound.
Caption: S1P2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the general workflow for assessing the in vitro cytotoxicity of a compound.
Caption: A generalized workflow for conducting in vitro cytotoxicity experiments.
References
Validation & Comparative
A Head-to-Head Comparison of S1P2 Antagonists: GLPG2938 versus JTE-013
For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for investigating the therapeutic potential of targeting the Sphingosine-1-Phosphate Receptor 2 (S1P2). This guide provides a comprehensive comparison of two key S1P2 antagonists, GLPG2938 and JTE-013, focusing on their selectivity, potency, and the experimental frameworks used for their evaluation.
This document details the available data on this compound, a promising preclinical candidate for idiopathic pulmonary fibrosis, and JTE-013, a widely used but less selective tool compound. By presenting quantitative data in accessible tables, outlining detailed experimental protocols, and visualizing the relevant signaling pathway, this guide aims to equip researchers with the necessary information to make informed decisions for their studies.
Quantitative Comparison of Potency and Selectivity
The potency and selectivity of this compound and JTE-013 have been evaluated using various in vitro assays. The following tables summarize the key quantitative data for these two S1P2 antagonists.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | Human S1P2 | IL-8 Release | 1.3 nM | [1] |
| JTE-013 | Human S1P2 | Radioligand Binding | 17.6 nM | [2] |
| JTE-013 | Rat S1P2 | Radioligand Binding | 22 nM | [2] |
Table 1: Potency of this compound and JTE-013 against S1P2.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference |
| This compound | >10,000 nM | 1.3 nM | >10,000 nM | 1,200 nM | >10,000 nM | [1] |
| JTE-013 | >10,000 nM | 17.6 nM | >10,000 nM (4.2% inhibition at 10 µM) | 237 nM | Not Reported | [2] |
Table 2: Selectivity profile of this compound and JTE-013 against S1P receptor subtypes (IC50 values).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Radioligand Binding Assay for JTE-013
This protocol was utilized to determine the binding affinity of JTE-013 to human and rat S1P2 receptors.
1. Membrane Preparation:
-
CHO cells stably transfected with human or rat S1P2 receptors were cultured and harvested.
-
The cells were homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuged to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay was performed in a 96-well plate format.
-
Each well contained the cell membranes, a constant concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P or [³³P]S1P), and varying concentrations of the unlabeled competitor, JTE-013.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
3. Separation and Detection:
-
The reaction was terminated by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.
-
The filters were washed with ice-cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, was quantified using a scintillation counter.
4. Data Analysis:
-
The data were analyzed using a non-linear regression model to determine the IC50 value, which is the concentration of JTE-013 that inhibits 50% of the specific binding of the radioligand.
Phenotypic IL-8 Release Assay for this compound
This functional assay was employed to assess the antagonist activity of this compound by measuring the inhibition of S1P-induced IL-8 release.
1. Cell Culture and Seeding:
-
Human pulmonary fibroblasts (HPF) or a similar relevant cell line endogenously expressing S1P2 were cultured in appropriate media.
-
Cells were seeded into 96-well plates and allowed to adhere and grow to a suitable confluency.
2. Compound Treatment and Stimulation:
-
The cells were pre-incubated with varying concentrations of this compound for a specified period.
-
Following pre-incubation, the cells were stimulated with a fixed concentration of S1P to induce IL-8 release. A vehicle control (without S1P) and a positive control (S1P alone) were included.
3. Supernatant Collection and IL-8 Quantification:
-
After an incubation period, the cell culture supernatant was collected.
-
The concentration of IL-8 in the supernatant was quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The IL-8 concentrations were plotted against the corresponding concentrations of this compound.
-
A dose-response curve was generated, and the IC50 value was calculated, representing the concentration of this compound that inhibits 50% of the S1P-induced IL-8 release.
S1P2 Receptor Signaling Pathway
Activation of the S1P2 receptor by its ligand, sphingosine-1-phosphate (S1P), initiates a cascade of intracellular signaling events. S1P2 is known to couple to multiple G proteins, primarily Gα12/13, Gαq, and Gαi. This differential coupling leads to the activation of distinct downstream effector pathways, influencing a variety of cellular processes.
Figure 1: Simplified S1P2 receptor signaling pathways.
Conclusion
Based on the available data, this compound emerges as a highly potent and selective S1P2 antagonist, demonstrating significantly greater selectivity over other S1P receptor subtypes compared to JTE-013. The "exquisite potency" of this compound in a functional cell-based assay suggests strong potential for in vivo efficacy.
JTE-013, while a valuable tool in many early studies of S1P2 function, exhibits notable off-target activity, particularly against S1P4, and has been reported to have other non-specific effects. Researchers should exercise caution when interpreting data generated using JTE-013, especially at higher concentrations.
For future investigations requiring a high degree of specificity for the S1P2 receptor, this compound represents a superior choice. The detailed experimental protocols provided herein should aid in the replication and validation of these findings and in the design of new experiments to further elucidate the role of S1P2 in health and disease.
References
A Preclinical Head-to-Head: GLPG2938 vs. Pirfenidone in a Bleomycin-Induced Fibrosis Model
In the landscape of preclinical research for idiopathic pulmonary fibrosis (IPF), the bleomycin-induced fibrosis model remains a cornerstone for evaluating novel therapeutic agents. This guide provides a comparative analysis of GLPG2938, a selective sphingosine-1-phosphate receptor 2 (S1P2) antagonist, and pirfenidone, an established anti-fibrotic drug, within this model. The following sections detail their mechanisms of action, experimental protocols, and a summary of their performance based on available preclinical data.
Mechanisms of Action: Targeting Fibrotic Pathways
This compound exerts its anti-fibrotic effects by antagonizing the S1P2 receptor. Activation of S1P2 by its ligand, sphingosine-1-phosphate (S1P), is implicated in pro-fibrotic signaling. By blocking this interaction, this compound is believed to inhibit the downstream activation of the Rho/ROCK signaling pathway, which plays a crucial role in fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix deposition.
Pirfenidone possesses a broader, multi-faceted mechanism of action that is not fully elucidated. Its anti-fibrotic properties are largely attributed to the downregulation of key pro-fibrotic and pro-inflammatory cytokines, notably transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[1][2][3] By inhibiting these pathways, pirfenidone reduces collagen synthesis, fibroblast proliferation, and inflammation.[1][2]
Comparative Efficacy in the Bleomycin Model
While direct head-to-head studies are not publicly available, an indirect comparison can be drawn from separate studies utilizing similar bleomycin-induced fibrosis models in mice. The following tables summarize the reported efficacy of this compound and a representative study of pirfenidone on key fibrotic endpoints.
Table 1: Effect on Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Dose | Mean Hydroxyproline (μ g/lung ) ± SEM | Percent Inhibition vs. Bleomycin |
| Saline Control | - | Data not available | - |
| Bleomycin Control | - | Data not available | 0% |
| This compound | 10 mg/kg | Data not available | Data not available |
| Pirfenidone | 300 mg/kg/day | 221.1 ± 43.0 | ~20.5% |
Note: The quantitative data for this compound from the primary discovery publication was not available in the public domain. The pirfenidone data is sourced from a representative study with a comparable model.
Table 2: Effect on Lung Fibrosis (Ashcroft Score)
| Treatment Group | Dose | Mean Ashcroft Score ± SEM | Reduction vs. Bleomycin |
| Saline Control | - | Data not available | - |
| Bleomycin Control | - | Data not available | - |
| This compound | 10 mg/kg | Data not available | Significant reduction reported |
| Pirfenidone | 300 mg/kg/day | Significantly lower than bleomycin group | Significant reduction reported |
Note: Specific mean and SEM values for Ashcroft scores for both compounds were not available in the reviewed literature. Both were reported to cause a statistically significant reduction in fibrosis compared to the bleomycin control group.
Experimental Protocols
The data presented is based on a common experimental design for the bleomycin-induced pulmonary fibrosis model. The following protocol is a representative summary.
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
2. Induction of Fibrosis:
-
A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline is administered to anesthetized mice. Control animals receive an equal volume of sterile saline.
3. Treatment Regimen:
-
This compound: Prophylactic treatment with this compound (e.g., 10 mg/kg) administered orally, once or twice daily, starting from the day of bleomycin instillation and continuing for the duration of the study (typically 14 to 21 days).
-
Pirfenidone: Prophylactic treatment with pirfenidone (e.g., 300 mg/kg/day) administered orally, typically in divided doses, starting from the day of bleomycin instillation and continuing for the duration of the study.
4. Endpoint Analysis (Day 14 or 21):
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. Fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action for this compound and pirfenidone, and the general experimental workflow of the bleomycin-induced fibrosis model.
Caption: this compound Signaling Pathway.
Caption: Pirfenidone Signaling Pathway.
Caption: Bleomycin Model Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 3. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of GLPG2938 and Nintedanib in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. Current therapeutic strategies aim to slow disease progression. This guide provides an objective comparison of two therapeutic agents with distinct mechanisms of action: GLPG2938, a selective sphingosine-1-phosphate receptor 2 (S1P2) antagonist, and nintedanib, a multi-targeted tyrosine kinase inhibitor.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Nintedanib |
| Primary Target | Sphingosine-1-Phosphate Receptor 2 (S1P2) | Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR) |
| Drug Class | Small molecule receptor antagonist | Small molecule tyrosine kinase inhibitor |
| Core Mechanism | Blocks pro-fibrotic signaling mediated by sphingosine-1-phosphate (S1P) | Inhibits intracellular signaling cascades that drive fibroblast proliferation, migration, and differentiation |
Mechanism of Action: A Detailed Look
This compound: Targeting the S1P2 Receptor
This compound is a potent and selective antagonist of the S1P2 receptor.[1] In the context of IPF, the sphingosine-1-phosphate (S1P) signaling pathway is implicated in promoting fibrotic processes. Activation of the S1P2 receptor is thought to contribute to epithelial-mesenchymal transition and the overall pro-fibrotic environment in the lung.[2] By blocking this receptor, this compound aims to inhibit these downstream effects. Preclinical studies have demonstrated its efficacy in a bleomycin-induced model of pulmonary fibrosis.[1]
Nintedanib: A Multi-Tyrosine Kinase Inhibitor
Nintedanib is an intracellular inhibitor of multiple tyrosine kinases, including platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and vascular endothelial growth factor receptors (VEGFRs).[3] These receptors play a crucial role in the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, which are key effector cells in the fibrotic process. By competitively binding to the ATP-binding site of these receptors, nintedanib blocks downstream signaling pathways, thereby attenuating the progression of fibrosis.[3]
Preclinical Efficacy: A Comparative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound and nintedanib in the bleomycin-induced mouse model of pulmonary fibrosis, a widely used model to assess the efficacy of anti-fibrotic agents.
Table 1: Effect on Lung Fibrosis Score (Ashcroft Score)
| Compound | Dosing Regimen | Treatment Schedule | Mean Ashcroft Score (Treated) | Mean Ashcroft Score (Bleomycin Control) | Percent Reduction | Reference |
| This compound | 1 mg/kg, b.i.d. | Therapeutic (Day 7-21) | Not explicitly stated, but significant reduction reported | Not explicitly stated | - | |
| Nintedanib | 50 mg/kg, b.i.d. | Therapeutic (Day 7-21) | 2.58 ± 0.36 | 3.5 ± 0.23 | 26% | |
| Nintedanib | 3 mg/kg | Pre-treatment (Day 0) | 2.4 ± 1.4 | 4.9 ± 1.3 | 51% | |
| Nintedanib | 3 mg/kg | Post-treatment (Day 2) | 3.6 ± 1.5 | 4.9 ± 1.3 | 26.5% |
Table 2: Effect on Lung Collagen Content (Hydroxyproline Assay)
| Compound | Dosing Regimen | Treatment Schedule | Effect on Hydroxyproline | Reference |
| This compound | 1, 3, 10 mg/kg, p.o. | Therapeutic | Statistically significant reduction at all doses | |
| Nintedanib | 30, 60, 120 mg/kg/day | Therapeutic | Dose-dependent prevention of collagen deposition | |
| Nintedanib | 60 mg/kg, b.i.d. | Therapeutic | Significantly reduced |
Key Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is a standard for evaluating potential anti-fibrotic therapies.
Protocol Outline:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 mg/kg) is administered to anesthetized mice.
-
Treatment: The test compound (e.g., this compound or nintedanib) is administered, typically via oral gavage. The treatment can be prophylactic (starting at or before bleomycin administration) or therapeutic (starting after the initial inflammatory phase, e.g., day 7).
-
Monitoring: Animals are monitored for changes in body weight and clinical signs.
-
Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), animals are euthanized. The lungs are harvested for analysis, which may include:
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) and the severity of fibrosis is semi-quantitatively scored using the Ashcroft method.
-
Collagen Content: The total lung collagen is quantified by measuring the hydroxyproline content.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to assess inflammatory cell infiltration and cytokine levels.
-
In Vitro Fibroblast Assays
These assays are crucial for understanding the direct effects of compounds on key cellular processes in fibrosis.
TGF-β-induced Fibroblast to Myofibroblast Differentiation:
-
Cell Culture: Primary human lung fibroblasts are cultured.
-
Treatment: Cells are pre-incubated with the test compound before stimulation.
-
Stimulation: Transforming growth factor-beta 1 (TGF-β1) is added to induce differentiation into myofibroblasts.
-
Analysis: After a set incubation period (e.g., 48-72 hours), cells are analyzed for markers of myofibroblast differentiation, such as alpha-smooth muscle actin (α-SMA) expression, via immunofluorescence or western blotting.
PDGF-stimulated Fibroblast Proliferation:
-
Cell Culture: Primary human lung fibroblasts are seeded in multi-well plates.
-
Serum Starvation: Cells are serum-starved to synchronize their cell cycle.
-
Treatment and Stimulation: Cells are treated with the test compound and then stimulated with a mitogen, such as platelet-derived growth factor (PDGF).
-
Analysis: Cell proliferation is measured using methods like BrdU incorporation or cell counting assays.
Conclusion
This compound and nintedanib represent two distinct therapeutic approaches to IPF. Nintedanib, with its broad inhibition of key tyrosine kinases, has a well-established clinical efficacy in slowing disease progression. This compound offers a more targeted approach by specifically inhibiting the S1P2 receptor, a novel target in the fibrotic cascade. The preclinical data for both compounds demonstrate their potential to mitigate fibrotic processes. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this compound and its positioning relative to existing therapies like nintedanib. This comparative guide provides a foundational understanding of their mechanisms of action, supported by available experimental data, to inform ongoing research and development efforts in the fight against IPF.
References
- 1. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GLPG2938: A Comparative Analysis of its Selectivity Profile Against S1P Receptor Subtypes
For Immediate Release
Mechelen, Belgium – New data on GLPG2938, a potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), reveals a highly specific binding profile, distinguishing it from other S1P receptor modulators. This comparison guide provides a detailed overview of the selectivity of this compound against all five S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
High Selectivity for S1P2 Receptor
This compound has been identified as a selective antagonist for the S1P2 receptor.[1][2] This selectivity is a key characteristic, as the diverse physiological roles of the five S1P receptor subtypes necessitate targeted modulation to achieve desired therapeutic effects while minimizing off-target activity. The differential expression and signaling pathways of S1P receptors—S1P1, for instance, is crucial for lymphocyte trafficking, while S1P2 is involved in processes like fibrosis and vascular function—underscore the importance of subtype-selective compounds in drug development.
Quantitative Analysis of Receptor Selectivity
To quantify the selectivity of this compound, its inhibitory activity was assessed against all five human S1P receptor subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for each receptor, demonstrating its potent and selective antagonism of S1P2.
| Receptor Subtype | This compound IC50 (nM) |
| hS1P1 | >10000 |
| hS1P2 | 14 |
| hS1P3 | >10000 |
| hS1P4 | >10000 |
| hS1P5 | >10000 |
Data sourced from supplementary information of Mammoliti et al., J Med Chem 2021.
The data clearly indicates that this compound is highly selective for the S1P2 receptor, with negligible activity against S1P1, S1P3, S1P4, and S1P5 at concentrations up to 10,000 nM.
Experimental Protocols
The selectivity of this compound was determined using a functional assay measuring the inhibition of S1P-induced calcium flux in Chinese Hamster Ovary (CHO) cells stably expressing one of the five human S1P receptor subtypes.
Cell Culture and Transfection
CHO-K1 cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine. For stable expression of the S1P receptors, cells were transfected with a pcDNA3.1 vector containing the full-length human cDNA for each S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5). Stable clones were selected using G418 and maintained in culture.
Calcium Flux Assay
-
Cell Preparation: Stably transfected CHO-K1 cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Following incubation, the dye solution was removed, and the cells were washed with assay buffer. Varying concentrations of this compound were then added to the wells and incubated for 15 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plate was placed in a fluorescence microplate reader. The fluorescent signal was measured before and after the addition of the S1P agonist at a concentration corresponding to its EC80 value for each receptor subtype.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, was recorded. The IC50 values for this compound were calculated by non-linear regression analysis of the concentration-response curves.
S1P Receptor Signaling Pathways
The five S1P receptor subtypes couple to different G proteins, initiating distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of selective receptor modulation. This compound, by selectively blocking the S1P2 receptor, is expected to primarily inhibit signaling through Gq and G12/13 pathways, which are known to be activated by S1P2.
Conclusion
The experimental data unequivocally demonstrate that this compound is a potent and highly selective antagonist of the S1P2 receptor. This selectivity profile suggests that this compound can be a valuable tool for investigating the specific roles of S1P2 in health and disease, and it holds promise as a therapeutic candidate with a potentially favorable safety profile due to its limited interaction with other S1P receptor subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of S1P2 Receptor Antagonists: GLPG2938 and JTE-013
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and experimental validation of leading Sphingosine-1-Phosphate Receptor 2 (S1P2) antagonists.
This guide provides a detailed comparison of GLPG2938, a novel and selective S1P2 antagonist, with the widely studied S1P2 antagonist, JTE-013. The following sections present a quantitative analysis of their performance based on preclinical data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows. This objective comparison aims to equip researchers with the necessary information to make informed decisions for their discovery and development programs.
Data Presentation: Quantitative Comparison of S1P2 Antagonists
The following tables summarize the in vitro potency and selectivity of this compound and JTE-013 against various Sphingosine-1-Phosphate (S1P) receptor subtypes. The data is compiled from published preclinical studies.
Table 1: In Vitro Potency (IC50) against Human S1P2 Receptor
| Compound | Calcium Flux Assay (CHO cells) | GTPγS Binding Assay |
| This compound | 5.6 nM | 2.5 nM |
| JTE-013 | 17.6 nM | Not Reported |
Table 2: Selectivity Profile against Other Human S1P Receptor Subtypes (IC50)
| Compound | S1P1 | S1P3 | S1P4 | S1P5 |
| This compound | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| JTE-013 | >10,000 nM | >10,000 nM (4.2% inhibition at 10 µM) | Not Reported | Not Reported |
Table 3: Pharmacokinetic Properties
| Compound | Species | Bioavailability | Half-life (t½) | Clearance |
| This compound | Mouse | Good | Long | Low |
| Rat | Good | Long | Low | |
| Dog | Good | Long | Low | |
| JTE-013 | Not Reported | Reported to be unstable in vivo | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below to ensure reproducibility and aid in the design of future studies.
Calcium Flux Assay
This assay measures the antagonist's ability to inhibit the S1P-induced increase in intracellular calcium, a downstream event of S1P2 receptor activation via the Gq pathway.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human S1P2 receptor.
-
Reagents:
-
S1P (agonist)
-
Test compounds (this compound, JTE-013)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Procedure:
-
CHO-hS1P2 cells are seeded into 96-well plates and cultured to confluency.
-
The cells are loaded with a calcium-sensitive dye for a specified time at 37°C.
-
After washing, cells are pre-incubated with varying concentrations of the antagonist (or vehicle control) for a defined period.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
S1P is added to the wells to stimulate the S1P2 receptor, and the change in fluorescence intensity is monitored over time.
-
The antagonist's potency is determined by quantifying the inhibition of the S1P-induced calcium mobilization. IC50 values are calculated from the dose-response curves.
-
GTPγS Binding Assay
This assay assesses the antagonist's ability to block S1P-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the S1P2 receptor, primarily Gi.
-
Preparation: Membranes from CHO cells overexpressing the human S1P2 receptor.
-
Reagents:
-
[35S]GTPγS (radioligand)
-
S1P (agonist)
-
Test compounds (this compound)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
-
Procedure:
-
Cell membranes are incubated with varying concentrations of the antagonist, a fixed concentration of S1P, and GDP in the assay buffer.
-
The binding reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C for a specified time.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The antagonist's potency is determined by the reduction in S1P-stimulated [35S]GTPγS binding. IC50 values are calculated from the dose-response curves.
-
IL-8 Release Assay
This is a phenotypic assay that measures the functional consequence of S1P2 antagonism in a disease-relevant cell type.
-
Cell Line: Human pulmonary fibroblasts (HPF).
-
Reagents:
-
S1P (stimulant)
-
Test compounds (this compound)
-
Human IL-8 ELISA kit
-
-
Procedure:
-
HPF cells are seeded in 24-well plates and grown to near confluency.
-
Cells are serum-starved for 24 hours prior to the experiment.
-
The cells are pre-incubated with different concentrations of the S1P2 antagonist for 1 hour.
-
S1P is then added to the wells to stimulate IL-8 production and release.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
The inhibitory effect of the antagonist on S1P-induced IL-8 release is used to determine its functional potency.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of S1P2 antagonists.
Caption: S1P2 Receptor Signaling Pathway.
Caption: S1P2 Antagonist Screening Workflow.
Comparative Analysis of GLPG2938 and Alternative Sphingosine-1-Phosphate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GLPG2938, a selective Sphingosine-1-Phosphate (S1P) receptor 2 antagonist, with other S1P receptor modulators, siponimod and ponesimod. The comparison focuses on their selectivity profiles for their primary G-protein coupled receptor (GPCR) targets. While direct, quantitative off-target kinase screening data for these compounds is not publicly available, this guide underscores the critical importance of such assessments in drug development and provides a detailed, generalized protocol for conducting such screens.
S1P Receptor Selectivity Profile
The primary therapeutic action of this compound and its alternatives is mediated through their interaction with S1P receptors. However, their selectivity for the different subtypes of these receptors varies significantly, which can influence their efficacy and safety profiles.
| Compound | Primary Target(s) | Other S1P Receptors Targeted |
| This compound | S1P2 (Antagonist) | High selectivity for S1P2 |
| Siponimod | S1P1 and S1P5 (Modulator) | Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4[1] |
| Ponesimod | S1P1 (Modulator) | Highly selective for S1P1[2] |
Interpretation of S1P Receptor Selectivity
This compound is a selective antagonist of the S1P2 receptor.[3] In contrast, siponimod is a selective modulator of both S1P1 and S1P5 receptors, while ponesimod is a highly selective modulator of the S1P1 receptor.[4][5] The differing selectivity profiles of these compounds are key to their distinct therapeutic applications and potential side effects. For instance, modulation of S1P1 is known to affect lymphocyte trafficking, a mechanism central to the treatment of autoimmune diseases like multiple sclerosis, for which siponimod and ponesimod are indicated. This compound's antagonism of S1P2 is being investigated for its potential in treating idiopathic pulmonary fibrosis.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the binding of S1P to its receptors, leading to various cellular responses.
Figure 1: Simplified diagram of the S1P signaling pathway.
Off-Target Kinase Screening: A Critical Step in Drug Development
While this compound, siponimod, and ponesimod are designed to be selective for their respective S1P receptor targets, comprehensive characterization of a drug candidate's safety and specificity requires broad off-target screening, including against the human kinome. Off-target kinase interactions can lead to unexpected toxicities or side effects. The lack of publicly available, comprehensive off-target kinase screening data for this compound and its comparators highlights a gap in the publicly accessible information for these compounds. Such data is crucial for a full assessment of their therapeutic potential and risk profile.
Experimental Protocol: In Vitro Off-Target Kinase Screening
Below is a generalized protocol for conducting an in vitro off-target kinase screening assay using a competition binding assay format, a common method for assessing a compound's kinase selectivity.
Objective: To determine the inhibitory activity of a test compound against a broad panel of purified human kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified, active human kinases.
-
A proprietary, active-site directed fluorescent tracer for each kinase.
-
Assay buffer (composition will vary depending on the kinase).
-
Multi-well microplates (e.g., 384-well).
-
A microplate reader capable of detecting the fluorescent signal.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Reaction Setup:
-
To each well of the microplate, add the kinase and the fluorescent tracer.
-
Add the diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence signal in each well using a microplate reader. The signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each kinase.
-
Interpretation of Results:
The IC50 values are used to generate a selectivity profile of the test compound. A highly selective compound will show potent inhibition of its intended target and significantly weaker or no inhibition of other kinases in the panel.
Workflow for Off-Target Kinase Screening
The following diagram outlines the typical workflow for an in vitro off-target kinase screening experiment.
Figure 2: General workflow for an in vitro off-target kinase screening assay.
References
- 1. Siponimod: A Review in Secondary Progressive Multiple Sclerosis | springermedizin.de [springermedizin.de]
- 2. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Comparative Efficacy of GLPG2938 in a Preclinical Model of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
GLPG2938, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), has been identified as a preclinical candidate for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1] Preclinical studies have demonstrated its efficacy in a bleomycin-induced model of pulmonary fibrosis, a standard in vivo model for evaluating potential anti-fibrotic therapies. This guide provides a comparative overview of the available data on this compound's performance and the experimental context.
Efficacy in the Bleomycin-Induced Lung Fibrosis Model
This compound has shown significant activity in mitigating fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis.[1] While direct head-to-head comparative studies with approved IPF therapies such as pirfenidone and nintedanib within the same study are not publicly available, the data on this compound indicates a notable reduction in key fibrotic markers.
Table 1: Summary of this compound Efficacy Data in Bleomycin-Induced Pulmonary Fibrosis
| In Vivo Model | Key Efficacy Endpoints | Outcome with this compound Treatment |
| Bleomycin-induced pulmonary fibrosis (Mouse) | Histological assessment of lung fibrosis (e.g., Ashcroft score) | "Good activity" reported, suggesting a reduction in fibrotic lesions.[1] Specific quantitative data on the reduction of the Ashcroft score is not detailed in the primary publication's abstract. |
| Biochemical markers of fibrosis (e.g., lung hydroxyproline content) | Not explicitly detailed in the available abstracts. However, a positive outcome is implied by the overall reported activity. |
Note: The primary publication on the discovery of this compound states "good activity in a bleomycin-induced model of pulmonary fibrosis," but the publicly available information does not contain specific quantitative data on the percentage reduction of fibrosis markers.[1]
Mechanism of Action: S1P2 Receptor Antagonism in Fibrosis
This compound exerts its anti-fibrotic effects by antagonizing the S1P2 receptor. Sphingosine-1-phosphate (S1P) signaling, particularly through the S1P2 receptor, is implicated in various pro-fibrotic processes. Blockade of this receptor is believed to interfere with downstream signaling cascades that promote fibroblast activation, proliferation, and extracellular matrix deposition.
Experimental Protocols
The following is a generalized protocol for the bleomycin-induced pulmonary fibrosis model, as specific details from the this compound study are not fully available.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive sterile saline.
-
Therapeutic Intervention: this compound would be administered orally, likely starting on the day of or shortly after bleomycin instillation and continuing for the duration of the study (e.g., 14 or 21 days).
-
Efficacy Assessment:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Biochemical Analysis: Lung tissue is homogenized to measure the total collagen content, typically by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.
-
References
Benchmarking GLPG2938's Anti-Fibrotic Effect Against Standard of Care in Idiopathic Pulmonary Fibrosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-fibrotic effects of GLPG2938, a novel S1P2 receptor antagonist, against the current standard of care treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Standard of Care
Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in lung function. The current standard of care for IPF involves two FDA-approved drugs, nintedanib and pirfenidone, which have been shown to slow the rate of disease progression.[1][2]
This compound is a preclinical candidate developed by Galapagos NV that acts as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[3] Mounting evidence suggests that blocking the S1P2 signaling pathway could be an effective therapeutic strategy for IPF.[3] Preclinical studies have demonstrated that this compound exhibits "good activity" in a bleomycin-induced model of pulmonary fibrosis, a standard preclinical model for evaluating anti-fibrotic therapies.[3] While specific quantitative data for this compound's efficacy in this model is not publicly available in the reviewed literature, its novel mechanism of action presents a promising area of investigation.
Mechanism of Action
This compound: This compound targets the S1P2 receptor. Sphingosine-1-phosphate (S1P) is a signaling lipid that, upon binding to S1P2, can promote pro-fibrotic processes. By antagonizing this receptor, this compound is believed to inhibit these downstream signaling events that contribute to fibrosis.
Nintedanib: A multi-targeted tyrosine kinase inhibitor, nintedanib targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). By inhibiting these pathways, it interferes with the proliferation, migration, and differentiation of fibroblasts, key cells in the fibrotic process, and reduces the secretion of extracellular matrix. Nintedanib also demonstrates an inhibitory effect on the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway.
Pirfenidone: The precise mechanism of action for pirfenidone is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties. It downregulates the production of various growth factors and pro-collagens and inhibits TGF-β-stimulated collagen synthesis.
Preclinical Efficacy in the Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced model is a widely used and well-characterized animal model for studying pulmonary fibrosis and evaluating the efficacy of potential therapies. In this model, the administration of the chemotherapeutic agent bleomycin induces lung injury and subsequent fibrosis that mimics key aspects of human IPF.
While direct quantitative comparison with this compound is not possible due to the lack of publicly available data, the following tables summarize the preclinical anti-fibrotic effects of the standard of care drugs, nintedanib and pirfenidone, in this model.
Table 1: Preclinical Anti-Fibrotic Effect of Nintedanib in the Bleomycin-Induced Mouse Model
| Efficacy Endpoint | Treatment Group | Result | Reference |
| Histological Assessment (Ashcroft Score) | Bleomycin Control | 4.6 ± 0.6 | |
| Nintedanib (50 mg/kg/day) | Significantly reduced vs. Bleomycin Control | ||
| Collagen Content (Hydroxyproline) | Bleomycin Control | Increased vs. Saline Control | |
| Nintedanib (60 mg/kg, BID) | Significantly reduced vs. Bleomycin Control | ||
| Forced Vital Capacity (FVC) | Bleomycin Control | Significant decrease vs. Saline Control | |
| Nintedanib (prophylactic) | 26% improvement vs. Bleomycin Control | ||
| Nintedanib (therapeutic) | 21% improvement vs. Bleomycin Control |
Table 2: Preclinical Anti-Fibrotic Effect of Pirfenidone in the Bleomycin-Induced Mouse Model
| Efficacy Endpoint | Treatment Group | Result | Reference |
| Histological Assessment (Ashcroft Score) | Bleomycin Control | Significantly increased vs. Saline Control | |
| Pirfenidone (300 mg/kg/day) | Significantly attenuated vs. Bleomycin Control | ||
| Collagen Content (Hydroxyproline) | Bleomycin Control | Significantly increased vs. Saline Control | |
| Pirfenidone (300 mg/kg/day) | Significantly attenuated vs. Bleomycin Control | ||
| Pirfenidone (10, 30, 100 mg/kg/day) | 30%, 40%, and 60% reduction respectively vs. Bleomycin Control | ||
| Fibrocyte Accumulation | Bleomycin Control | 26.5% of cells | |
| Pirfenidone (300 mg/kg/day) | Reduced to 13.7% of cells |
Experimental Protocols
A generalized protocol for the bleomycin-induced pulmonary fibrosis model in mice is described below. Specific parameters such as bleomycin dose, route of administration, and timing of therapeutic intervention may vary between studies.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model Protocol
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin (typically 1-3 U/kg) is administered to induce lung injury.
-
-
Therapeutic Intervention:
-
Prophylactic regimen: Treatment with the test compound (e.g., this compound, nintedanib, or pirfenidone) starts at the same time as or shortly after bleomycin administration.
-
Therapeutic regimen: Treatment begins at a later time point (e.g., 7-14 days after bleomycin) when fibrosis is already established.
-
The compounds are typically administered orally (gavage) or via other appropriate routes daily for a specified period (e.g., 14-28 days).
-
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Collagen Content: The total amount of collagen in the lung tissue is measured biochemically by quantifying the hydroxyproline content.
-
Gene and Protein Expression: Analysis of pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I, and TGF-β can be performed using techniques like qPCR, Western blotting, or immunohistochemistry.
-
Lung Function: In some studies, pulmonary function tests may be performed to assess parameters like Forced Vital Capacity (FVC).
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Mechanism of Action
Caption: Standard of Care Mechanisms of Action
Caption: Experimental Workflow for Preclinical Anti-Fibrotic Assessment
Conclusion
This compound represents a promising novel therapeutic candidate for IPF with a distinct mechanism of action targeting the S1P2 receptor. While preclinical studies have indicated its potential anti-fibrotic efficacy, a direct quantitative comparison with the standard of care drugs, nintedanib and pirfenidone, is limited by the lack of publicly available data. Nintedanib and pirfenidone have demonstrated significant anti-fibrotic effects in the well-established bleomycin-induced pulmonary fibrosis model, providing a benchmark for the development of new therapies. Further disclosure of quantitative preclinical data for this compound will be crucial for a more comprehensive assessment of its potential relative to the current standard of care. This guide provides a framework for understanding the current landscape and the methodologies used to evaluate these compounds.
References
- 1. vicorepharma.com [vicorepharma.com]
- 2. CHI's NASH & Fibrosis Conference - World Preclinical Congress Europe [worldpreclinicaleurope.com]
- 3. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for GLPG2938
For researchers, scientists, and drug development professionals handling GLPG2938, a potent and selective S1P2 antagonist, adherence to strict safety and disposal protocols is paramount. This guide provides essential logistical information for the proper handling and disposal of this compound, ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. Personal protective equipment (PPE) is critical to mitigate risks of exposure.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: ChemScene Safety Data Sheet[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: A suitable respirator should be used.
Ensure adequate ventilation in the handling area and provide an accessible safety shower and eye wash station.[1]
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following procedures is necessary to ensure safety and maintain the integrity of the compound.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.
-
Wear appropriate personal protective equipment.
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.
-
For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months.
-
For short-term storage, -20°C for up to 1 month is advised.
This compound Spill and Disposal Workflow
The following diagram outlines the procedural workflow for managing a spill and the subsequent disposal of this compound.
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental release and ensure compliance with regulations.
Step-by-Step Disposal Guide:
-
Containment: In the event of a spill, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Collection: Carefully collect the absorbed material and any contaminated clothing or equipment.
-
Decontamination: Scrub surfaces and equipment that have come into contact with this compound with alcohol to decontaminate them.
-
Packaging: Place all contaminated waste into a suitable, labeled, and sealed container for disposal.
-
Disposal: Dispose of the contaminated material in accordance with all applicable federal, state, and local environmental regulations. It is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not allow the product to enter drains, water courses, or the soil.
References
Handling and Safety Protocols for Investigational Compound GLPG2938
Disclaimer: As an investigational compound, a specific Safety Data Sheet (SDS) for GLPG2938 is not publicly available. The following guidance is based on general best practices for handling potent, novel small molecule compounds in a research and development setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and review any documentation provided by the supplier before handling this compound.
Pre-Handling Risk Assessment
Before any handling of this compound, a thorough risk assessment must be conducted. This assessment should consider the compound's unknown toxicological properties, the quantity being handled, and the nature of the procedure. The primary goal is to minimize the risk of exposure through inhalation, ingestion, or skin contact.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The specific requirements may vary based on the scale of the operation and the potential for aerosol generation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Primary Gloves | Nitrile or neoprene gloves (ensure no known chemical incompatibility). | Provides the first layer of protection against direct skin contact. |
| Secondary Gloves | A second pair of nitrile or neoprene gloves worn over the primary pair. | Protects against contamination during doffing and in case of a breach in the primary glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. For larger quantities or high-risk procedures, a disposable coverall is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 (or equivalent) filter. A powered air-purifying respirator (PAPR) may be required for high-risk tasks. | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the surrounding area. |
Engineering Controls: Primary Containment
All handling of powdered this compound that could generate dust or aerosols must be performed within a certified chemical fume hood, a Class II biological safety cabinet, or a glove box. The choice of containment will depend on the quantity of the compound and the specific procedure.
Operational Plan for Handling this compound
The following step-by-step procedure should be followed for weighing and preparing solutions of this compound.
Experimental Workflow for Weighing and Solubilizing this compound
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE.
-
Secure the Area: Cordon off the affected area and post warning signs.
-
Don PPE: Wear, at a minimum, the PPE outlined in Table 1. A higher level of respiratory protection may be necessary.
-
Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.
-
Clean the Area: Working from the outside in, carefully clean the spill area with a deactivating solution (if known) or a suitable solvent, followed by a detergent and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.
Waste Disposal Pathway for this compound
Caption: Waste disposal pathway for this compound.
Disposal Procedure:
-
Segregation: All solid waste should be placed in a clearly labeled, sealable hazardous waste bag. Sharps should be placed in a puncture-proof sharps container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the compound (this compound), and the date.
-
Storage: Store waste in a designated satellite accumulation area.
-
Disposal: Follow institutional procedures for the final disposal of chemical waste, which is typically handled by the EHS department via high-temperature incineration.
Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In case of ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with potent investigational compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
